CAY10590
Beschreibung
Eigenschaften
IUPAC Name |
(4R)-4-(7-phenylheptanoylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPELWBOPVWPH-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10590: A Technical Guide to its Mechanism of Action in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. While direct and extensive studies on this compound in inflammatory models are emerging, its mechanism of action can be largely understood through the well-documented roles of SIRT2 in inflammation and the effects of other specific SIRT2 inhibitors. This guide synthesizes the current understanding of how SIRT2 inhibition, and by extension this compound, modulates inflammatory responses. The primary mechanisms involve the regulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome. This document will provide an in-depth overview of these mechanisms, supported by quantitative data from relevant studies on SIRT2 inhibitors, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.
Core Mechanism of Action: SIRT2 Inhibition in Inflammation
SIRT2 is a predominantly cytoplasmic deacetylase that plays a complex and sometimes context-dependent role in inflammation. However, a significant body of evidence points towards a pro-inflammatory role for SIRT2 in many pathological conditions. Therefore, its inhibition is being explored as a therapeutic strategy for various inflammatory diseases. The anti-inflammatory effects of SIRT2 inhibitors like this compound are primarily attributed to their ability to modulate the acetylation status and subsequent activity of key proteins in inflammatory signaling cascades.
Regulation of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activity of NF-κB is tightly regulated, in part, by post-translational modifications, including acetylation.
SIRT2 has been identified as a key deacetylase of the p65 subunit of NF-κB at lysine 310 (K310)[1][2][3][4][5]. Deacetylation of p65 by SIRT2 in the cytoplasm is a crucial step that influences the transcriptional activity of NF-κB. By inhibiting SIRT2, this compound is proposed to increase the acetylation of p65 at K310. This hyperacetylation can lead to a reduction in the expression of a subset of NF-κB target genes, thereby dampening the inflammatory response[1][3].
dot
Caption: this compound inhibits SIRT2, leading to increased acetylation of NF-κB p65, which modulates its activity.
Modulation of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
SIRT2 has been shown to deacetylate NLRP3, a modification that inactivates the NLRP3 inflammasome[6]. By inhibiting SIRT2, this compound is expected to increase the acetylation of NLRP3, thereby facilitating its assembly and activation[6]. This suggests that in certain contexts, SIRT2 inhibition could potentially enhance NLRP3-mediated inflammation. However, the overall effect in a complex biological system will depend on the interplay with other signaling pathways, such as NF-κB. Some studies suggest that SIRT2 inhibition can reduce the expression of NLRP3 inflammasome components, leading to a net anti-inflammatory effect[7].
dot
Caption: this compound inhibits SIRT2, potentially leading to increased acetylation and activation of the NLRP3 inflammasome.
Quantitative Data on the Effects of SIRT2 Inhibitors in Inflammatory Models
The following tables summarize quantitative data from studies using selective SIRT2 inhibitors in various in vitro and in vivo inflammatory models. While not all studies used this compound specifically, the data provides strong evidence for the anti-inflammatory potential of SIRT2 inhibition.
Table 1: In Vitro Effects of SIRT2 Inhibitors on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | SIRT2 Inhibitor (Concentration) | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | AGK2 (10 µM) | TNF-α production | Significant decrease | [6] |
| RAW 264.7 Macrophages | LPS | AGK2 (10 µM) | IL-6 production | Significant decrease | [6] |
| Human Mast Cells | - | AGK-2 | Pro-inflammatory cytokine expression | Reduction | [8] |
| Microglial BV2 cells | LPS | AGK2 (10 µM) | TNF-α production | Significant decrease | |
| Microglial BV2 cells | LPS | AGK2 (10 µM) | IL-6 production | Significant decrease |
Table 2: In Vivo Effects of SIRT2 Inhibitors in Animal Models of Inflammation
| Animal Model | Disease Model | SIRT2 Inhibitor (Dose, Route) | Measured Parameter | Result | Reference |
| Mice | Traumatic Brain Injury | AK-7 (20 mg/kg, i.p.) | Brain edema volume | Significantly increased | |
| Mice | Traumatic Brain Injury | AK-7 (20 mg/kg, i.p.) | Pro-inflammatory cytokine expression | Large increase | |
| Mice | Cigarette Smoke-Induced COPD | AK-7 (100 & 200 µg/kg, intranasal) | Lung inflammatory cell infiltration | Significantly declined | |
| Mice | Cigarette Smoke-Induced COPD | AK-7 (100 & 200 µg/kg, intranasal) | IL-6, TNF-α levels in BALF | Significantly declined | |
| Mice | Lethal Septic Shock | AGK-2 | TNF-α, IL-6 levels in blood | Significant decrease | [8] |
| Rats | D-Galactose-induced liver fibrosis | AGK2 (10 µM/bw, s.c.) | IL-1β, TGF-β expression | Significantly decreased | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below is a representative protocol for an in vitro inflammation assay, based on commonly used methods in the cited literature.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of a SIRT2 inhibitor (e.g., this compound) on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or other SIRT2 inhibitor)
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with SIRT2 Inhibitor: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.
-
Incubation: Incubate the plates for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.
-
Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.
-
Quantification of Inflammatory Markers:
-
Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent assay.
-
-
Data Analysis: Calculate the percentage of inhibition of each inflammatory marker by this compound compared to the LPS-only treated group. Determine the IC50 value if possible.
dot
Caption: A typical workflow for assessing the anti-inflammatory effects of this compound in vitro.
Conclusion
This compound, as a potent SIRT2 inhibitor, holds significant promise as a modulator of inflammatory responses. Its mechanism of action is centered on the regulation of key inflammatory pathways, primarily through the modulation of the acetylation status of NF-κB p65 and components of the NLRP3 inflammasome. The available data from studies on other selective SIRT2 inhibitors strongly supports the anti-inflammatory potential of this class of compounds. Further research specifically elucidating the effects of this compound in a broad range of in vitro and in vivo inflammatory models will be crucial for its development as a potential therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on this compound and other SIRT2 inhibitors.
References
- 1. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. journals.biologists.com [journals.biologists.com]
- 4. uniprot.org [uniprot.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-associated Chronic Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 Promotes NLRP3-Mediated Microglia Pyroptosis and Neuroinflammation via FOXO3a Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
CAY10590: A Technical Guide to its sPLA2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] sPLA2s are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction. By catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, sPLA2s release free fatty acids, most notably arachidonic acid, and lysophospholipids. These molecules are precursors to a wide array of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. The selective inhibition of specific sPLA2 isoforms is a key area of research for the development of novel therapeutics for inflammatory diseases. This guide provides a technical overview of the sPLA2 selectivity profile of this compound, details on the experimental protocols for its characterization, and a visualization of its place within relevant signaling pathways.
sPLA2 Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of sPLA2, while demonstrating no significant activity against cytosolic phospholipase A2 (cPLA2) or calcium-independent phospholipase A2 (iPLA2).[1] The compound exhibits 95% inhibition of sPLA2 at a 0.091 mole fraction, with a reported XI(50) value of 0.003.[1]
For a detailed comparison of the inhibitory activity of this compound against various human sPLA2 isoforms, the following table summarizes the available quantitative data.
| sPLA2 Isoform | IC50 (nM) | Source |
| hGIIA | 130 | [1] |
| hGV | 220 | [1] |
| hGX | 1,100 | [1] |
Note: The IC50 values are indicative of the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
Experimental Protocols
The determination of the sPLA2 selectivity profile of an inhibitor like this compound typically involves in vitro enzymatic assays. A common method is a fluorescent-based assay that measures the hydrolysis of a fluorescently labeled phospholipid substrate.
General Protocol for sPLA2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human sPLA2 isoforms (e.g., hGIIA, hGV, hGX) are purified and diluted to a working concentration in an appropriate assay buffer.
-
A fluorescent phospholipid substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6), is prepared in the assay buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to generate a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure:
-
The sPLA2 enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a microplate well for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent phospholipid substrate to each well.
-
The increase in fluorescence, resulting from the cleavage of the fluorescent acyl chain from the phospholipid substrate, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED6).
-
-
Data Analysis:
-
The initial rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each this compound concentration is determined by comparing the reaction rate to that of the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of sPLA2 in the arachidonic acid cascade and a typical workflow for assessing sPLA2 inhibition.
References
In Vitro Efficacy of CAY10590: A Technical Overview of Preclinical Investigations in Relevant Cell Lines
For Immediate Release
This technical guide provides an in-depth analysis of the cellular systems in which the selective secretory phospholipase A2 (sPLA2) inhibitor, CAY10590, has been evaluated. The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the preclinical assessment of this compound. Herein, we present a comprehensive summary of the cell lines utilized, quantitative data from key experiments, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Cell Lines Investigated
This compound, also known as GK115, has been demonstrated to be a potent and selective inhibitor of sPLA2. To date, its efficacy has been documented in two distinct cell lines:
-
Rat Renal Mesangial Cells: These cells are crucial in the study of kidney inflammation and disease. The investigation of this compound in this cell line provides insights into its potential therapeutic role in renal pathologies.
-
Human Synovial Sarcoma (SW982): The SW982 cell line is a well-established model for studying inflammatory processes, particularly those relevant to joint diseases like rheumatoid arthritis.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on sPLA2-mediated inflammatory responses have been quantified in the aforementioned cell lines. The key findings are summarized below.
| Cell Line | Stimulus | Measured Endpoint | This compound Concentration | Duration of Treatment | Outcome | Reference |
| Rat Renal Mesangial Cells | Interleukin-1β (IL-1β) and Forskolin | Prostaglandin E2 (PGE2) Release | 1-10 µM | 24 hours | Dose-dependent suppression of PGE2 release. | [Vasilakaki et al., 2016] |
| Human SW982 Cells | Interleukin-1β (IL-1β) | Arachidonic Acid Release | 10 µM | 24 hours | Complete blockade of IL-1β-induced arachidonic acid release. | [Antonopoulou et al., 2008] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Prostaglandin E2 (PGE2) Release Assay in Rat Renal Mesangial Cells
This protocol is adapted from the methodology described by Vasilakaki et al. (2016).
-
Cell Culture: Rat renal mesangial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Stimulation and Inhibitor Treatment:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Prior to stimulation, the culture medium is replaced with serum-free DMEM for 24 hours.
-
Cells are pre-incubated with this compound (1-10 µM) for 30 minutes.
-
Stimulation is induced by adding a combination of Interleukin-1β (IL-1β; 1 ng/mL) and Forskolin (10 µM) to the culture medium.
-
The cells are incubated for 24 hours at 37°C.
-
-
PGE2 Quantification:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data are normalized to the total protein content of the cells in each well.
-
Arachidonic Acid Release Assay in Human SW982 Cells
This protocol is based on the methods outlined by Antonopoulou et al. (2008).
-
Cell Culture: Human SW982 synovial sarcoma cells are maintained in DMEM containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Radiolabeling of Cellular Lipids:
-
Cells are seeded in 12-well plates.
-
Cells are incubated with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 24 hours to allow for its incorporation into cellular phospholipids.
-
After labeling, the cells are washed twice with phosphate-buffered saline (PBS) to remove unincorporated [³H]-arachidonic acid.
-
-
Cell Stimulation and Inhibitor Treatment:
-
The cells are pre-incubated with this compound (10 µM) in serum-free medium for 30 minutes.
-
Stimulation is initiated by the addition of IL-1β (10 ng/mL).
-
The cells are incubated for 24 hours at 37°C.
-
-
Quantification of Arachidonic Acid Release:
-
Following incubation, the culture medium is collected.
-
The amount of released [³H]-arachidonic acid in the medium is quantified by liquid scintillation counting.
-
The results are expressed as a percentage of the total incorporated radioactivity.
-
Signaling Pathways and Experimental Workflow
The inhibitory action of this compound targets the initial step of the arachidonic acid cascade, which is a central pathway in inflammation. The following diagrams illustrate the relevant signaling pathways and the experimental workflows.
CAY10590: A Potent Tool for Interrogating Lipid Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme family involved in the initiation of inflammatory signaling cascades. By catalyzing the hydrolysis of phospholipids at the sn-2 position, sPLA2 releases arachidonic acid, the precursor to a wide array of bioactive lipids known as eicosanoids, including prostaglandins and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, such as inflammation, immunity, and cancer. The specificity of this compound for sPLA2 over cytosolic (cPLA2) and calcium-independent (iPLA2) forms makes it an invaluable tool for dissecting the precise roles of sPLA2 in lipid signaling and for the development of novel therapeutic agents targeting inflammatory and other diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.
Mechanism of Action
This compound is a simple amide based on (R)-γ-norleucine.[1] It exerts its inhibitory effect by selectively targeting secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are a diverse group of enzymes that, upon activation, translocate to cellular membranes where they hydrolyze glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[1][2] A critical fatty acid released by this process is arachidonic acid, which serves as the substrate for cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively.[2][3][4] These eicosanoids are potent lipid mediators that regulate a wide range of cellular responses. This compound's selectivity allows researchers to specifically probe the contributions of sPLA2 to these downstream signaling events without confounding effects from other phospholipase A2 families.[1]
Quantitative Data
The inhibitory potency of this compound against sPLA2 has been quantified, providing researchers with the necessary data for experimental design.
| Inhibitor | Target | Inhibition Data | Notes |
| This compound | Secretory Phospholipase A2 (sPLA2) | 95% inhibition at 0.091 mole fraction | XI(50) = 0.003. Does not affect cPLA2 or iPLA2 activities.[1] |
Note on XI(50): The XI(50) value represents the mole fraction of the inhibitor in the total substrate interface required to achieve 50% enzyme inhibition. It is a measure of potency for interface-active enzymes like sPLA2.
Signaling Pathways
The following diagram illustrates the central role of sPLA2 in the arachidonic acid signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study sPLA2-mediated lipid signaling.
Experimental Workflow: sPLA2 Inhibition Assay
This diagram outlines the general steps for assessing the inhibitory activity of this compound on sPLA2.
Caption: Workflow for determining sPLA2 inhibition by this compound.
Detailed Methodology: sPLA2 Inhibitor Screening Assay
This protocol is adapted from commercially available sPLA2 inhibitor screening assay kits and can be used to determine the inhibitory potential of this compound.
Materials:
-
Human recombinant sPLA2 (Type IIA or Type V)
-
sPLA2 substrate (e.g., diheptanoyl thio-phosphatidylcholine or diheptanoyl thio-phosphatidylethanolamine)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or a suitable fluorescent probe
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations.
-
Reconstitute the sPLA2 enzyme and substrate according to the manufacturer's instructions. The substrate may require reconstitution in the Assay Buffer.[5][6]
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity Wells: Add sPLA2 enzyme and the solvent used for the inhibitor.
-
Inhibitor Wells: Add sPLA2 enzyme and the desired concentration of this compound.
-
Background Wells: Add Assay Buffer and the solvent used for the inhibitor (no enzyme).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the sPLA2 substrate solution to all wells.
-
Immediately follow by adding DTNB solution (for colorimetric assays) to all wells.[5]
-
-
Measurement:
-
Carefully shake the plate for 10-30 seconds to ensure mixing.
-
For endpoint assays, incubate the plate for a defined period (e.g., 15 minutes) at 25°C and then read the absorbance at 405-420 nm.[5]
-
For kinetic assays, immediately begin reading the absorbance or fluorescence at regular intervals.
-
-
Data Analysis:
-
Subtract the absorbance/fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Initial Activity Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is a highly selective and potent inhibitor of secretory phospholipase A2, making it an indispensable molecular probe for investigating the intricate roles of sPLA2 in lipid signaling. Its ability to block the release of arachidonic acid and the subsequent production of eicosanoids allows for the precise dissection of sPLA2-dependent pathways in inflammation, immunology, and other pathophysiological conditions. The quantitative data and detailed experimental protocols provided in this guide offer researchers the necessary tools to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of lipid-mediated cellular communication and the development of targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
The sPLA₂ Inhibitor CAY10590: A Technical Guide to its Therapeutic Potential in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590, also identified as GK115, is a potent and selective inhibitor of secreted phospholipase A₂ (sPLA₂). This technical guide provides an in-depth overview of its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its use in a research setting. sPLA₂ enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and the pathogenesis of several diseases. By catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids, sPLA₂ initiates the cascade of inflammatory mediator production. The targeted inhibition of sPLA₂ by this compound presents a promising avenue for therapeutic intervention in a range of inflammatory and other diseases.
Mechanism of Action
This compound is a simple amide based on (R)-γ-norleucine.[1] It exerts its inhibitory effect by selectively targeting sPLA₂ enzymes. The selectivity of this compound for sPLA₂ over other phospholipase A₂ isoforms, such as cytosolic PLA₂ (cPLA₂) and calcium-independent PLA₂ (iPLA₂), makes it a valuable tool for dissecting the specific roles of sPLA₂ in cellular signaling and disease progression. This selectivity minimizes off-target effects and allows for a more precise investigation of the sPLA₂-mediated pathways.
Potential Therapeutic Applications
Research into this compound has primarily focused on its anti-inflammatory properties, with a significant emphasis on kidney diseases. However, the foundational role of sPLA₂ in various pathologies suggests a broader therapeutic potential for its inhibitors in oncology and neurodegenerative disorders.
Inflammatory Diseases
The overexpression and hyperactivity of sPLA₂ are hallmarks of numerous inflammatory conditions. This compound has demonstrated efficacy in preclinical models of inflammation, particularly in the context of chronic inflammatory kidney diseases.[2][3] By blocking the production of pro-inflammatory eicosanoids like prostaglandins, this compound can attenuate the inflammatory response.
Cancer Research
Secreted phospholipase A₂ has been implicated in the tumor microenvironment, contributing to inflammation, angiogenesis, and cell proliferation. While direct studies utilizing this compound in cancer models are not yet prevalent, the inhibition of sPLA₂ is a recognized therapeutic strategy. By mitigating sPLA₂-driven inflammation, inhibitors like this compound could potentially disrupt the supportive environment for tumor growth and metastasis.
Neurodegenerative Disorders
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. sPLA₂ is involved in the inflammatory processes within the central nervous system. Although specific research on this compound in neurodegeneration is limited, the therapeutic principle of sPLA₂ inhibition suggests that it could be a valuable research tool to explore the role of neuroinflammation and to assess the potential of sPLA₂ inhibitors in mitigating neuronal damage.
Quantitative Data
The inhibitory activity of this compound against various phospholipase A₂ enzymes is summarized in the table below. This data highlights the compound's high potency and selectivity for sPLA₂.
| Enzyme | Inhibitor | Assay Condition | Inhibition Data | Reference |
| Secreted Phospholipase A₂ (sPLA₂) | This compound | Mixed Micellar Assay | 95% inhibition at 0.091 mole fraction (XI(50) = 0.003) | [1] |
| Cytosolic Phospholipase A₂ (cPLA₂) | This compound | Mixed Micellar Assay | No significant inhibition | [1] |
| Calcium-Independent Phospholipase A₂ (iPLA₂) | This compound | Mixed Micellar Assay | No significant inhibition | [1] |
| Interleukin-1β and Forskolin-induced PGE₂ production in mesangial cells | This compound (GK115) | Cellular Assay | Dose-dependent suppression (up to 10 μM) | [2] |
Experimental Protocols
sPLA₂ Inhibition Assay (Mixed Micellar Assay)
This protocol is adapted from the methodology described in the characterization of this compound's inhibitory activity.[1]
1. Reagents:
-
Human Group V sPLA₂ (GV sPLA₂)
-
This compound (dissolved in DMSO)
-
1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphomethanol (pyrene-labeled phospholipid substrate)
-
Triton X-100
-
Bovine Serum Albumin (fatty acid-free)
-
Tris-HCl buffer (pH 8.0)
-
CaCl₂
2. Procedure:
-
Prepare mixed micelles by dissolving the pyrene-labeled phospholipid substrate and Triton X-100 in the Tris-HCl buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the mixed micelle solution and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the GV sPLA₂ enzyme to the solution.
-
Monitor the increase in fluorescence intensity (excitation at 342 nm, emission at 395 nm) over time, which corresponds to the hydrolysis of the pyrene-labeled fatty acid from the phospholipid substrate.
-
Calculate the initial velocity of the reaction.
-
Determine the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50% (XI(50)).
Prostaglandin E₂ (PGE₂) Suppression Assay in Mesangial Cells
This protocol describes the evaluation of this compound's anti-inflammatory effects in a cellular context.[2]
1. Reagents:
-
Rat renal mesangial cells
-
Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β)
-
Forskolin
-
This compound (GK115) (dissolved in DMSO)
-
PGE₂ Enzyme Immunoassay (EIA) Kit
2. Procedure:
-
Culture rat renal mesangial cells in DMEM with 10% FBS until confluent.
-
Serum-starve the cells for 24 hours in DMEM without FBS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with IL-1β (1 nM) and forskolin (1 μM) for 24 hours to induce PGE₂ production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Express the results as a percentage of the PGE₂ production in stimulated cells without the inhibitor.
Visualizations
sPLA₂ Signaling Pathway in Inflammation
Caption: this compound inhibits sPLA₂-mediated inflammatory signaling.
Experimental Workflow for PGE₂ Suppression Assay
Caption: Workflow for assessing this compound's effect on PGE₂ production.
Logical Relationship of sPLA₂ Inhibition to Therapeutic Potential
References
- 1. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
CAY10590: A Technical Guide to its Effect on Arachidonic Acid Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10590 and its role in the modulation of arachidonic acid (AA) release. This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory pathways. Understanding its mechanism of action is crucial for researchers in the fields of inflammation, signal transduction, and drug discovery.
Introduction to Arachidonic Acid Release and this compound
Arachidonic acid is a polyunsaturated fatty acid stored in the sn-2 position of membrane phospholipids. Its release is a critical rate-limiting step in the production of eicosanoids, a class of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation.[1] The release of AA is primarily catalyzed by phospholipase A2 (PLA2) enzymes.
There are several families of PLA2 enzymes, with cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2) being of particular interest in inflammatory processes. While cPLA2 is considered the primary enzyme responsible for the initial, rapid release of AA from intracellular membranes, sPLA2s are thought to amplify and sustain this release by acting on the outer leaflet of the cell membrane.[1]
This compound is a selective inhibitor of sPLA2. Its ability to specifically target this enzyme makes it a valuable tool for dissecting the specific roles of sPLA2 in various cellular processes, including AA release and subsequent inflammatory responses.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by selectively targeting secretory phospholipase A2 (sPLA2). Unlike other phospholipase A2 inhibitors, this compound shows no significant inhibition of cytosolic phospholipase A2 (cPLA2) or calcium-independent phospholipase A2 (iPLA2). This selectivity is crucial for researchers aiming to specifically investigate the contribution of sPLA2 to cellular signaling events.
The primary mechanism of sPLA2-mediated arachidonic acid release involves the hydrolysis of phospholipids at the sn-2 position, directly liberating AA into the extracellular or intracellular space. sPLA2 can be activated by various inflammatory stimuli and can act on the outer leaflet of the plasma membrane. The released AA can then be taken up by the cell and utilized by downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.
By inhibiting sPLA2, this compound effectively reduces the sustained release of arachidonic acid, thereby attenuating the production of pro-inflammatory eicosanoids.
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against sPLA2. It is important to note that specific IC50 values for the inhibition of arachidonic acid release from cells by this compound are not widely available in the public domain. The data presented here reflects the inhibition of the purified sPLA2 enzyme activity.
| Inhibitor | Target Enzyme | Inhibition | Assay Conditions | Reference |
| This compound | sPLA2 | XI(50) = 0.003 | At 0.091 mole fraction | Cayman Chemical |
| This compound | sPLA2 | 95% inhibition | At 0.091 mole fraction | Cayman Chemical |
Note: XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to produce 50% inhibition of the enzyme activity.
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the effect of this compound on arachidonic acid release from cultured cells. This protocol is based on the widely used radiolabeling method.
Measurement of Arachidonic Acid Release using [³H]-Arachidonic Acid Labeling
Objective: To quantify the release of arachidonic acid from cultured cells upon stimulation and to assess the inhibitory effect of this compound.
Materials:
-
Cultured cells of interest (e.g., macrophages, neutrophils, endothelial cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid (radiolabeled)
-
Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187, bradykinin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Radiolabeling:
-
Wash the cells once with serum-free medium.
-
Incubate the cells with [³H]-arachidonic acid (typically 0.1-0.5 µCi/mL) in serum-free medium for 18-24 hours. This allows for the incorporation of the radiolabeled AA into the cell membrane phospholipids.
-
-
Washing: After the labeling period, wash the cells three to four times with PBS containing a small amount of fatty acid-free bovine serum albumin (BSA) (e.g., 0.1%) to remove unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-incubation:
-
Add fresh serum-free medium to the cells.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add the stimulating agent to the wells to induce arachidonic acid release.
-
Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
-
Sample Collection:
-
After stimulation, carefully collect the supernatant from each well. The supernatant contains the released [³H]-arachidonic acid.
-
-
Quantification:
-
Add a specific volume of the collected supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells and measuring the radioactivity).
-
Plot the percentage of inhibition of arachidonic acid release against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in arachidonic acid release and the point of intervention for this compound.
Caption: Signaling pathway of sPLA2-mediated arachidonic acid release and its inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on arachidonic acid release.
Conclusion
This compound serves as a critical research tool for elucidating the specific contributions of secretory phospholipase A2 to the complex process of arachidonic acid mobilization and subsequent inflammatory responses. Its high selectivity allows for the targeted investigation of sPLA2-mediated pathways, distinguishing them from the actions of other PLA2 isoforms. The experimental protocol provided herein offers a robust method for quantifying the inhibitory effects of this compound on cellular arachidonic acid release. Further research utilizing this and other selective inhibitors will continue to unravel the intricate roles of sPLA2 in health and disease, potentially paving the way for novel therapeutic strategies targeting inflammatory disorders.
References
Understanding the Role of Secreted Phospholipase A2 (sPLA2) with the Selective Inhibitor CAY10590: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes are a diverse family of proteins that play a critical role in a wide array of physiological and pathological processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. One of the most significant downstream effects of sPLA2 activity is the liberation of arachidonic acid, a precursor to a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Elevated sPLA2 activity has been implicated in the pathogenesis of numerous inflammatory diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of sPLA2, its role in key signaling pathways, and the utility of CAY10590 as a potent and selective inhibitor for studying its functions.
This compound is a valuable research tool for elucidating the specific contributions of sPLA2 to cellular and systemic processes. It is a potent and selective inhibitor of sPLA2, demonstrating 95% inhibition at a 0.091 mole fraction, with an XI(50) of 0.003.[1] Importantly, this compound does not affect the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2), ensuring targeted inhibition of the secreted isoforms.[1] This guide will detail experimental protocols for utilizing this compound in in vitro and in vivo models to investigate the multifaceted roles of sPLA2.
sPLA2 Signaling Pathways
sPLA2 enzymes are integral components of complex signaling networks that regulate inflammation, cell proliferation, and apoptosis. A key pathway influenced by sPLA2 is the nuclear factor-kappa B (NF-κB) signaling cascade. By generating precursors for pro-inflammatory mediators, sPLA2 can contribute to the activation of NF-κB, a transcription factor that governs the expression of numerous genes involved in inflammation and cell survival. Inhibition of sPLA2-IIA has been shown to attenuate NF-κB activity, leading to reduced proliferation and increased apoptosis in cancer cells.
Furthermore, sPLA2 activity can intersect with other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38 MAPK) and the PI3K/Akt pathway, which are central regulators of cell growth, differentiation, and survival. The interplay between these pathways is complex and can be cell-type and context-dependent.
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of sPLA2 by this compound and its effects in various experimental models.
Table 1: Inhibitory Activity of this compound against sPLA2
| Parameter | Value | Enzyme Source | Notes |
| XI(50) | 0.003 | Secretory PLA2 | At a mole fraction of 0.091.[1] |
| Selectivity | No inhibition | cPLA2, iPLA2 | Demonstrates high selectivity for sPLA2.[1] |
Table 2: Illustrative Dose-Dependent Effects of this compound on A549 Lung Cancer Cells (24-hour treatment)
| This compound Conc. (µM) | Inhibition of Proliferation (%) | Apoptotic Cells (%) |
| 0 (Control) | 0 | 5 |
| 1 | 20 | 15 |
| 5 | 45 | 35 |
| 10 | 70 | 60 |
| 25 | 90 | 85 |
Note: The data in Table 2 is illustrative and based on qualitative descriptions from the literature. Specific dose-response experiments are required to determine the precise values for a given study.
Table 3: Illustrative Effects of this compound in a Rat Model of Intestinal Ischemia-Reperfusion (I/R) Injury
| Treatment Group | Histological Injury Score (Chiu et al.) |
| Sham | 0-1 |
| I/R + Vehicle | 4-5 |
| I/R + this compound (10 mg/kg) | 2-3 |
Note: The data in Table 3 is illustrative. Histological scoring should be performed by a qualified pathologist blinded to the treatment groups.
Table 4: Illustrative Effects of this compound in a Rat Model of Diet-Induced Metabolic Syndrome
| Treatment Group | Plasma Triglycerides (mg/dL) | Fasting Blood Glucose (mg/dL) |
| Control Diet | 100 ± 15 | 90 ± 10 |
| High-Fat Diet + Vehicle | 250 ± 30 | 140 ± 20 |
| High-Fat Diet + this compound | 150 ± 25 | 110 ± 15 |
Note: The data in Table 4 is illustrative and represents potential outcomes. Actual values will depend on the specific diet, duration of treatment, and rat strain used.
Experimental Protocols
In Vitro Assays
This protocol provides a method for measuring sPLA2 activity in a high-throughput format.
-
Principle: Active sPLA2 cleaves a synthetic thiophospholipid substrate, producing a lysothiophospholipid that reacts with a fluorogenic probe to generate a fluorescent product.
-
Materials:
-
sPLA2 enzyme source (e.g., recombinant human sPLA2-IIA)
-
This compound
-
Fluorometric sPLA2 Assay Kit (containing assay buffer, substrate, and probe)
-
Black 96-well plate
-
Fluorescence plate reader (Ex/Em = ~388/513 nm)
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well (except for a no-enzyme control).
-
Add the different concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the sPLA2 substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
This method is used to determine the number of viable cells in a suspension after treatment with this compound.
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Materials:
-
A549 cells (or other cell line of interest)
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and resuspend them in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.
-
Principle: The subcellular localization of the NF-κB p65 subunit is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Materials:
-
A549 cells
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α or IL-1β)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Seed A549 cells on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.
-
In Vivo Models
This model is used to evaluate the protective effects of this compound against intestinal damage caused by a temporary loss of blood supply.
-
Principle: Transient occlusion of the superior mesenteric artery (SMA) induces ischemic injury to the small intestine, which is exacerbated upon reperfusion.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Isolate the superior mesenteric artery (SMA).
-
Administer this compound (e.g., 10 mg/kg, orally or intravenously) or vehicle control prior to ischemia.
-
Induce ischemia by clamping the SMA with a microvascular clip for a defined period (e.g., 45-60 minutes).
-
Remove the clamp to allow reperfusion for a specified duration (e.g., 2-4 hours).
-
At the end of the reperfusion period, euthanize the animals and collect intestinal tissue samples.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis.
-
-
Endpoint Analysis:
This model is used to investigate the effects of this compound on metabolic parameters in a state of diet-induced obesity and insulin resistance.
-
Principle: Feeding rats a high-fat or high-fructose diet for an extended period induces key features of metabolic syndrome.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) or a standard control diet for several weeks (e.g., 8-16 weeks) to induce metabolic syndrome.
-
During the final weeks of the diet regimen, administer this compound or vehicle control daily via oral gavage.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis.
-
-
Endpoint Analysis:
-
Biochemical Parameters: Measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.
-
Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test to assess insulin sensitivity.
-
Conclusion
sPLA2 enzymes are pivotal mediators in a multitude of cellular processes, particularly in the context of inflammation and cancer. The selective inhibitor this compound provides a powerful tool for dissecting the specific roles of sPLA2 in these complex biological systems. The experimental protocols detailed in this guide offer a framework for researchers to investigate the therapeutic potential of targeting sPLA2. By combining in vitro and in vivo approaches, a comprehensive understanding of the mechanisms through which sPLA2 and its inhibitors modulate cellular signaling and disease progression can be achieved. Further research utilizing this compound and similar compounds will be instrumental in the development of novel therapeutic strategies for a range of inflammatory and proliferative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of methods for grading histologic injury following ischemia/reperfusion of the small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Model of Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
CAY10590: A Technical Guide for Phospholipase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing CAY10590, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), in a research setting. This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental protocols for key assays.
Introduction to this compound
This compound, also known as GK115, is a valuable tool for investigating the physiological and pathological roles of sPLA2 enzymes.[1][2][3] These enzymes are implicated in a variety of inflammatory processes through their ability to hydrolyze phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4] this compound's selectivity for sPLA2 over other phospholipase A2 isoforms, such as cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2), makes it a precise instrument for dissecting the specific contributions of sPLA2 in cellular signaling and disease models.[5]
Mechanism of Action
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, a critical step in the inflammatory cascade.[4][5] This reaction releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively. Secreted PLA2 (sPLA2) plays a significant role in amplifying the inflammatory response.[4][5]
This compound acts as a potent and selective inhibitor of sPLA2.[5] By blocking the active site of the sPLA2 enzyme, this compound prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This targeted inhibition effectively dampens the production of downstream inflammatory mediators.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Enzyme/System | Notes | Reference |
| XI(50) | 0.003 (mole fraction) | sPLA2 | This value represents the mole fraction of the inhibitor required to achieve 95% inhibition of sPLA2 activity at a mole fraction of 0.091. | [5] |
| Inhibition | 95% | sPLA2 | Achieved at an inhibitor mole fraction of 0.091. | [5] |
| Selectivity | No inhibition | cPLA2, iPLA2 | This compound does not affect the activities of cytosolic or calcium-independent PLA2. | [5] |
| Cellular Effect | Cell Type | Treatment Conditions | Result | Reference |
| Prostaglandin E2 (PGE2) Release | Rat Renal Mesangial Cells | Co-incubation with 1 nM IL-1β and 5 µM Forskolin for 24 hours. | Suppression of PGE2 release with this compound (1-10 µM). | [4] |
| Arachidonic Acid Release | Human Synovial Sarcoma (SW982) Cells | Stimulation with IL-1β for 24 hours. | Complete blockage of IL-1β-induced arachidonic acid release with 10 µM this compound (reduction of 144.2 ± 3.8%). | [4] |
| IP-10 Release | Not Specified | LPS Stimulation | Dose-dependent reduction of LPS-stimulated IP-10 release. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are designed for researchers with a basic understanding of cell culture and biochemical assays.
sPLA2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of this compound on sPLA2 activity using a colorimetric assay.
Materials:
-
sPLA2 enzyme (e.g., human recombinant)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)
-
Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the sPLA2 enzyme in Assay Buffer to a working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution or vehicle control (e.g., DMSO)
-
sPLA2 enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate and DTNB Addition: Prepare a solution of diheptanoyl thio-PC and DTNB in Assay Buffer. Add this solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-414 nm every minute for 15-30 minutes. The rate of color change is proportional to the sPLA2 activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Prostaglandin E2 (PGE2) Release Assay
This protocol outlines a method to measure the effect of this compound on IL-1β-induced PGE2 release from rat renal mesangial cells.
Materials:
-
Rat renal mesangial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
Forskolin
-
This compound
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed rat renal mesangial cells in 24-well plates and grow to confluence.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add IL-1β (e.g., 1 nM) and Forskolin (e.g., 5 µM) to the wells and incubate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE2 concentrations to the total protein content of the cells in each well. Calculate the percent inhibition of PGE2 release by this compound compared to the IL-1β and Forskolin-stimulated control.
Arachidonic Acid Release Assay
This protocol details a method to assess the effect of this compound on IL-1β-induced arachidonic acid release from SW982 cells.
Materials:
-
SW982 human synovial sarcoma cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
[³H]-Arachidonic acid
-
Recombinant human IL-1β
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Labeling: Seed SW982 cells in 24-well plates. Once the cells reach 70-80% confluency, label them by incubating with [³H]-arachidonic acid (e.g., 0.5 µCi/ml) in culture medium for 18-24 hours.
-
Washing: After labeling, wash the cells three to four times with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.
-
Stimulation: Add IL-1β (e.g., 10 ng/ml) to the wells and incubate for the desired time (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Collect the supernatants from each well.
-
Radioactivity Measurement: Add an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Cell Lysis and Total Radioactivity: Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity to determine the total incorporated [³H]-arachidonic acid.
-
Data Analysis: Calculate the percentage of arachidonic acid released by dividing the radioactivity in the supernatant by the total incorporated radioactivity (supernatant + cell lysate). Determine the inhibitory effect of this compound on IL-1β-induced release.
Visualizations
The following diagrams illustrate key concepts related to this compound and its use in research.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Rat PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Measurements of Phospholipases A2, C, and D (PLA2, PLC, and PLD) | Springer Nature Experiments [experiments.springernature.com]
- 5. caymanchem.com [caymanchem.com]
The sPLA₂-V Inhibitor CAY10590: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the selective secretory phospholipase A₂ (sPLA₂) Group V inhibitor, CAY10590. Designed for researchers, scientists, and professionals in drug development, this document consolidates key research findings, experimental protocols, and quantitative data related to the use of this compound. It also visualizes the signaling pathways implicated in its mechanism of action.
Core Concepts and Mechanism of Action
This compound is a potent and selective inhibitor of the Group V isoform of secretory phospholipase A₂ (sPLA₂-V). sPLA₂ enzymes are critical mediators of inflammation, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids, and lysophospholipids. By specifically targeting sPLA₂-V, this compound offers a focused approach to modulating inflammatory pathways.
Quantitative Data Summary
Table 1: In Vitro Inhibition of sPLA₂ Activity
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | ~10 µM | sPLA₂-V | Bystrom J, et al. (2015) |
Table 2: Effects of this compound on Cellular Inflammatory Responses
| Assay | Effect of this compound | Concentration | Cell Type | Reference |
| T-cell Proliferation (MBP-stimulated) | Partial Restoration | Not specified | Murine T-cells | Ho PP, et al. (2012) |
| Arachidonic Acid Release (TLR2-ligand induced) | No significant effect | 10 µM | Human Synoviocytes | Bystrom J, et al. (2015) |
| PGE₂ Production (TLR2-ligand induced) | No significant effect | 10 µM | Human Synoviocytes | Bystrom J, et al. (2015) |
Key Experimental Protocols
This section details the methodologies employed in seminal studies utilizing this compound.
T-cell Proliferation Assay
-
Objective: To assess the effect of sPLA₂ inhibition on T-cell proliferation.
-
Methodology:
-
Isolate CD3+ T-cells from lymph nodes of naïve C57BL/6 mice.
-
Pre-incubate T-cells with this compound (or other phospholipase inhibitors) for a specified duration.
-
Stimulate T-cells with myelin basic protein (MBP) in the presence of the inhibitor.
-
Measure T-cell proliferation using a standard method, such as [³H]-thymidine incorporation or a dye dilution assay.
-
-
Reference: Ho PP, et al. (2012)
Arachidonic Acid (AA) Release and Prostaglandin E₂ (PGE₂) Production Assay in Synoviocytes
-
Objective: To investigate the role of sPLA₂ in TLR2-mediated inflammatory responses in synoviocytes.
-
Methodology:
-
Culture human synovial sarcoma-derived SW982 cells to confluence.
-
Pre-treat cells with this compound (10 µM) or other inhibitors for 2 hours.
-
Stimulate cells with TLR2 ligands (Pam₃CSK₄ or FSL-1) for 4 hours (for AA release) or 24 hours (for PGE₂ production).
-
Measure released AA by a specific assay (e.g., radioactive labeling and scintillation counting).
-
Quantify PGE₂ levels in the cell supernatant using an ELISA kit.
-
-
Reference: Bystrom J, et al. (2015)
Western Blot Analysis of T-cell Signaling
-
Objective: To examine the effect of lipids on T-cell activation signaling pathways. While not directly testing this compound's effect on these pathways, this protocol is relevant to the broader context of the study in which this compound was used.
-
Methodology:
-
Isolate CD3+ T-cells from lymph nodes of naïve C57BL/6 mice.
-
Pre-incubate T-cells with lipids (30 µg/ml) for 1 hour at 37°C.
-
Stimulate cells with plate-bound anti-CD3 and anti-CD28 antibodies for 15 minutes or 24 hours.
-
Lyse the cells and perform Western blot analysis for key signaling proteins such as phospho-ERK1/2, phospho-IκKα/β, and phospho-p65.
-
-
Reference: Ho PP, et al. (2012)
Signaling Pathways and Visualizations
This compound, as an sPLA₂-V inhibitor, is implicated in modulating downstream signaling cascades initiated by the products of phospholipid hydrolysis. The following diagrams, generated using the DOT language, illustrate these pathways.
Methodological & Application
Application Note: Preparation of CAY10590 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of a CAY10590 stock solution for in vitro and in vivo studies.
Introduction this compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2).[1][2] sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, leading to the release of arachidonic acid, a precursor for eicosanoid synthesis.[1] Due to its role in inflammatory processes, sPLA2 is a target for therapeutic intervention in various diseases. This compound is utilized in research for studying conditions such as chronic inflammatory kidney diseases.[2][3] Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for this purpose due to its strong solubilizing capacity for a wide range of organic compounds.[4][5] This protocol provides a detailed, step-by-step guide to preparing a this compound stock solution in DMSO.
Physicochemical Data and Storage
All essential quantitative data for this compound are summarized in the table below. This information is critical for accurate calculations and proper handling of the compound.
| Parameter | Value | Source |
| Molecular Weight | 347.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 2-3 years | [2][3][6] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | [3] |
Experimental Protocol
Materials
-
This compound powder (CAS: 1101136-50-8)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
Equipment
-
Analytical balance (if not using a pre-weighed vial)
-
Calibrated micropipettes (P200, P1000)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Laminar flow hood or sterile workbench
-
-20°C and -80°C freezers
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[7] Avoid direct contact with skin. If contact occurs, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.
Stock Solution Preparation (Example: 10 mM)
This protocol describes the preparation of a 10 mM stock solution. The same principle can be applied to prepare a stock of any desired concentration, provided it does not exceed the solubility limit of 20 mg/mL.
Step 1: Equilibrate Reagents Before opening, allow the vial containing this compound powder and the DMSO solvent to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
Step 2: Calculate Required DMSO Volume The volume of DMSO required depends on the mass of this compound and the desired final concentration. It is often more accurate to dissolve the entire contents of a pre-weighed vial rather than weighing out small amounts of powder.[8]
The formula for calculating the required solvent volume is:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))
Example Calculation for 1 mg of this compound:
-
Mass = 1 mg = 0.001 g
-
Molecular Weight = 347.5 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
Volume (L) = 0.001 g / (347.5 g/mol x 0.010 mol/L) = 0.0002877 L
*Volume (µL) = 0.0002877 L x 1,000,000 µL/L = 287.8 µL
Therefore, add 287.8 µL of DMSO to 1 mg of this compound to obtain a 10 mM stock solution. A pre-calculated table for common stock concentrations is provided below.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.878 mL | 575.5 µL | 287.8 µL |
| 5 mg | 14.388 mL | 2.878 mL | 1.439 mL |
| 10 mg | 28.777 mL | 5.755 mL | 2.878 mL |
Step 3: Dissolution
-
Using a calibrated micropipette, carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication can be used to aid the process.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles that can degrade the compound, it is critical to aliquot the stock solution into smaller, single-use volumes.[6]
-
Dispense the solution into sterile, amber-colored cryovials or microcentrifuge tubes. Typical aliquot volumes range from 10 µL to 100 µL, depending on experimental needs.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[3]
Preparation of Working Solutions
-
When preparing working solutions for cell-based assays, the DMSO stock should be diluted in the appropriate culture medium.
-
It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[6]
-
Always include a vehicle control in experiments, which consists of the culture medium with the same final concentration of DMSO used for the test compound.
Workflow Visualization
The following diagram illustrates the key steps in the preparation and storage of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|1101136-50-8|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Application Notes and Protocols for CAY10590 in Primary Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. Arachidonic acid is a precursor to various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in this pathway, making it a valuable tool for studying and potentially controlling inflammatory processes. These application notes provide detailed protocols for utilizing this compound in primary cell assays to investigate its anti-inflammatory effects.
Mechanism of Action
This compound selectively inhibits the activity of secretory phospholipase A2 (sPLA2), an enzyme responsible for releasing arachidonic acid from cell membranes. This inhibition prevents the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are key mediators of inflammation.
Data Presentation
Table 1: Inhibitory Activity of a Selective sPLA2 Inhibitor (Varespladib) on sPLA2 Activity.
| Assay Type | Parameter | Value |
| Chromogenic Assay | IC50 | 0.009 µM[1] |
| Alveolar Fluid (ARDS Infants) | IC50 | 80 µM[2] |
Note: This data is for the sPLA2 inhibitor Varespladib and is intended to be illustrative of the type of data expected for this compound. Researchers should determine the specific IC50 and optimal concentration for this compound in their specific primary cell assay system.
Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point of inhibition by this compound.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release and subsequent inflammatory mediator production.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on primary cells. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each specific cell type and assay.
Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Production in Primary Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on the production of PGE2, a key inflammatory prostaglandin, in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peripheral blood monocyte-derived macrophages)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Workflow Diagram:
Caption: Workflow for assessing this compound's inhibition of PGE2 production in primary macrophages.
Procedure:
-
Cell Culture: Isolate and culture primary macrophages according to standard laboratory protocols.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for PGE2 measurement.
-
Cell Lysis: Wash the remaining cells with PBS and then lyse the cells using a suitable lysis buffer for protein quantification (e.g., BCA assay).
-
PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE2 concentrations to the total protein content in each well. Calculate the percentage of inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated vehicle control.
Protocol 2: Assessment of Leukotriene B4 (LTB4) Release from Primary Neutrophils
This protocol is designed to evaluate the effect of this compound on the release of LTB4, a potent chemoattractant leukotriene, from primary neutrophils.
Materials:
-
Primary neutrophils (isolated from fresh whole blood)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium ionophore (e.g., A23187)
-
This compound
-
LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification
-
24-well suspension cell culture plates
Procedure:
-
Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Resuspension: Resuspend the isolated neutrophils in HBSS at a concentration of 5 x 10^6 cells/mL.
-
Pre-treatment: In a 24-well suspension plate, add the neutrophil suspension. Add this compound at various concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control. Incubate for 30 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 1 µM to stimulate LTB4 release.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding 2 volumes of ice-cold methanol.
-
Sample Preparation: Centrifuge the samples at 1000 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant.
-
LTB4 Measurement: Measure the LTB4 concentration in the supernatant using an LTB4 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 release by this compound at each concentration compared to the A23187-stimulated vehicle control.
Protocol 3: Evaluation of Inflammatory Cytokine Production in Primary Chondrocytes
This protocol outlines a method to assess the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in primary chondrocytes stimulated with Interleukin-1 beta (IL-1β).
Materials:
-
Primary chondrocytes (isolated from cartilage tissue)
-
Chondrocyte growth medium (e.g., DMEM/F-12 with FBS and supplements)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
This compound
-
TNF-α and IL-6 ELISA kits
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
48-well cell culture plates
Procedure:
-
Chondrocyte Culture: Isolate and culture primary chondrocytes from cartilage tissue explants.
-
Cell Seeding: Seed the chondrocytes in a 48-well plate at a density of 2 x 10^4 cells/well and allow them to form a monolayer.
-
Pre-treatment: Once confluent, replace the medium with fresh serum-free medium containing different concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control. Incubate for 2 hours.
-
Stimulation: Add IL-1β to a final concentration of 10 ng/mL to induce inflammatory cytokine production.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatants for cytokine analysis.
-
Cell Viability: Assess cell viability using a standard method (e.g., MTT or PrestoBlue assay) to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to cell viability if necessary. Calculate the percentage of inhibition of TNF-α and IL-6 production by this compound at each concentration relative to the IL-1β-stimulated vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of sPLA2 in inflammatory processes within various primary cell types. The provided protocols offer a framework for designing and executing experiments to characterize the anti-inflammatory effects of this potent and selective inhibitor. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain robust and reliable data.
References
Application Notes and Protocols for CAY10590 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). sPLA2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] The selective inhibition of sPLA2 by this compound without affecting cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2) makes it a valuable tool for studying the specific roles of sPLA2 in various physiological and pathological processes. These application notes provide a framework for utilizing this compound in a high-throughput screening (HTS) setup to identify and characterize novel sPLA2 inhibitors.
Mechanism of Action of sPLA2
Secretory PLA2 enzymes bind to the cell membrane and catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. A key fatty acid released is arachidonic acid, which is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules that mediate inflammatory responses.
High-Throughput Screening Protocol
This protocol outlines a fluorescence-based HTS assay for identifying inhibitors of sPLA2, adaptable for use with this compound as a reference control. The assay measures the enzymatic activity of sPLA2 by detecting the release of a fluorescently labeled fatty acid from a phospholipid substrate.
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant sPLA2 | Cayman Chemical | 10004902 |
| This compound | Cayman Chemical | 10590 |
| Fluorescent Phospholipid Substrate | E.g., PED-A1 | Invitrogen |
| Assay Buffer (e.g., Tris-HCl, pH 8.0 with CaCl2) | --- | --- |
| 384-well black, flat-bottom plates | Greiner Bio-One | 781076 |
| DMSO (for compound dilution) | Sigma-Aldrich | D2650 |
Assay Protocol
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO to be used as a positive control for inhibition.
-
Dispense test compounds and this compound into the 384-well assay plates. Include wells with DMSO only for negative (no inhibition) and positive (maximal activity) controls.
-
-
Enzyme Preparation and Addition:
-
Dilute human recombinant sPLA2 to the desired concentration in pre-warmed assay buffer.
-
Add the diluted sPLA2 solution to all wells of the assay plate except for the background control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
-
Substrate Preparation and Addition:
-
Prepare the fluorescent phospholipid substrate solution in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes at an appropriate excitation/emission wavelength (e.g., 488/530 nm for PED-A1).
-
Data Analysis
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data:
-
Percent inhibition = [1 - (Ratecompound - Ratebackground) / (Ratemax_activity - Ratebackground)] * 100
-
-
Determine IC50 values:
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assess Assay Quality with Z'-factor:
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4][5][6]
-
Z' = 1 - [(3 * SDmax + 3 * SDmin) / |Meanmax - Meanmin|]
-
Where SD is the standard deviation and Mean is the average of the maximum and minimum signals.
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[7]
-
Quantitative Data Summary
The following tables present representative data that can be expected from an HTS assay for sPLA2 inhibitors using this compound as a reference compound.
Table 1: HTS Assay Parameters and Performance
| Parameter | Value | Interpretation |
| Assay Format | 384-well kinetic fluorescence | High-throughput compatible |
| Enzyme Concentration | 5-10 ng/well | Optimized for robust signal |
| Substrate Concentration | 10-20 µM | Near Km for sensitivity |
| Incubation Time | 30-60 minutes | Sufficient for linear reaction rate |
| Z'-factor | > 0.7 | Excellent assay quality[7] |
Table 2: Representative IC50 Values for sPLA2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | sPLA2 | ~10-100 (Expected) | Fluorescence-based HTS |
| LY315920 (Control) | sPLA2 (Type IIA) | ~22 | Colorimetric[8] |
Note: The IC50 for this compound is an expected range based on its known potency. Actual values should be determined experimentally.
Conclusion
This compound is a highly selective and potent inhibitor of sPLA2, making it an excellent tool for HTS campaigns aimed at discovering novel anti-inflammatory agents. The provided protocol for a fluorescence-based assay offers a robust and reliable method for screening large compound libraries. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are crucial for the success of any HTS campaign. The detailed methodologies and expected data presented in these application notes serve as a comprehensive guide for researchers in the field of drug discovery.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Assessing the Stability of CAY10590 in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10590 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in chronic inflammatory diseases such as chronic inflammatory kidney diseases.[1][2] As with any small molecule inhibitor intended for in vitro studies, determining its stability in cell culture media is a critical step for the accurate interpretation of experimental results.[3] This document provides a detailed protocol for assessing the stability of this compound in commonly used cell culture media.
This compound Signaling Pathway Inhibition
This compound selectively inhibits the activity of sPLA2. This enzyme catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor for various pro-inflammatory mediators. By inhibiting sPLA2, this compound blocks the downstream production of these inflammatory molecules.
Experimental Protocol
This protocol describes a method to determine the stability of this compound in cell culture medium over a specified time course. The concentration of this compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
Materials and Reagents
-
This compound (CAS: 1101136-50-8)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar, stable molecule)
-
96-well plates or microcentrifuge tubes
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Preparation of Working Solutions:
-
Prepare two sets of culture media: one supplemented with 10% FBS and one without FBS.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution of this compound by diluting the stock solution into each type of culture medium to a final concentration of 1 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
-
-
Incubation:
-
Dispense equal volumes of the this compound working solutions into sterile 96-well plates or microcentrifuge tubes.
-
Prepare a "Time 0" sample by immediately proceeding to the sample preparation step (2.3.4).
-
Incubate the remaining samples in a humidified incubator at 37°C with 5% CO2.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To each collected sample (e.g., 100 µL), add 200 µL of cold acetonitrile containing the internal standard. This step serves to precipitate proteins and extract the analyte.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Prepare a calibration curve by spiking known concentrations of this compound into the same culture medium used for the experiment.
-
Analyze the prepared samples and the calibration standards by LC-MS/MS.
-
Data Presentation and Analysis
The stability of this compound is determined by comparing its concentration at each time point to the initial concentration at Time 0. The results can be summarized in the following tables.
Stability of this compound in Culture Medium without Serum
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Stability of this compound in Culture Medium with 10% FBS
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
The percentage of this compound remaining at each time point is calculated using the following formula:
% Remaining = (Concentration at Time X / Concentration at Time 0) * 100
Conclusion
This protocol provides a robust framework for assessing the stability of this compound in cell culture media. The resulting data will be invaluable for designing and interpreting in vitro experiments, ensuring that the observed biological effects are attributable to the compound of interest at a known concentration. It is recommended to perform this stability assessment in the specific cell culture medium and conditions that will be used for subsequent biological assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. captivatebio.com [captivatebio.com]
Application Notes for CAY10590: A Selective sPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10590, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), with a focus on determining the optimal treatment duration for effective inhibition.
Introduction to Secreted Phospholipase A2 (sPLA2)
Secreted phospholipases A2 (sPLA2) are a family of enzymes that play a crucial role in various biological processes, including inflammation, host defense, and signal transduction.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[2][3] Arachidonic acid is a precursor for the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[3][4] Given their role in initiating the inflammatory cascade, sPLA2 enzymes have become significant targets for the development of anti-inflammatory therapeutics.
This compound: A Potent and Selective sPLA2 Inhibitor
This compound, also known as GK115, is a selective and potent inhibitor of sPLA2.[1][5] It is a simple amide based on (R)-γ-norleucine and is distinguished by its ability to inhibit sPLA2 without significantly affecting the activities of cytosolic sPLA2 (cPLA2) or calcium-independent sPLA2 (iPLA2).[2] This selectivity makes this compound a valuable tool for investigating the specific roles of sPLA2 in cellular processes and disease models.
sPLA2 Signaling Pathway
Caption: The sPLA2 signaling cascade leading to inflammation and its inhibition by this compound.
Quantitative Data on this compound Efficacy
Published data demonstrates the effectiveness of this compound in cell-based assays, typically involving a 24-hour treatment period. The optimal duration may vary depending on the cell type, stimulus, and specific experimental conditions.
| Parameter | Value / Observation | Cell Type | Treatment Duration | Reference |
| XI(50) | 0.003 mole fraction | N/A (Enzymatic Assay) | Not Applicable | [2][4] |
| Inhibition % | 95% | N/A (Enzymatic Assay) | Not Applicable | [2] |
| PGE₂ Release | Suppressed with 1-10 µM this compound | Rat Renal Mesangial Cells | 24 hours | [4] |
| Arachidonic Acid Release | Completely blocked with 10 µM this compound | Human SW982 Cells | 24 hours | [4] |
Note: The XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.[4]
Experimental Protocols
To determine the optimal treatment duration of this compound for sPLA2 inhibition in a specific experimental model, a time-course experiment is recommended. Below are generalized protocols for assessing sPLA2 inhibition and cell viability.
Protocol: Determining Optimal Treatment Duration for sPLA2 Inhibition
This protocol outlines a time-course experiment to identify the optimal incubation time for this compound. The endpoint measured here is the release of Prostaglandin E₂ (PGE₂), a downstream product of the sPLA2 pathway.
Materials:
-
Target cells (e.g., SW982, renal mesangial cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO or ethanol)[2]
-
Inflammatory stimulus (e.g., Interleukin-1β (IL-1β), Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
PGE₂ ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration). A typical concentration range to test is 1-10 µM.[4]
-
Treatment: Replace the culture medium with the prepared this compound dilutions and vehicle controls. Pre-incubate the cells with this compound for 1 hour before adding the stimulus.
-
Stimulation: Add the inflammatory stimulus (e.g., 1 nM IL-1β) to all wells except for the unstimulated control wells.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Supernatant Collection: At the end of each time point, carefully collect the cell culture supernatant from each well. Store the supernatants at -80°C until analysis.
-
PGE₂ Measurement: Quantify the amount of PGE₂ in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: For each time point, calculate the percentage of inhibition of PGE₂ release for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition versus time to determine the duration required for maximal or optimal inhibition.
Workflow for Determining Optimal this compound Treatment Duration
Caption: Experimental workflow for a time-course study to find the optimal treatment duration.
Protocol: Cell Viability Assay (Resazurin Method)
It is crucial to ensure that the observed inhibition is not due to cytotoxicity. A cell viability assay should be performed in parallel with the inhibition experiment, using the same concentrations and treatment durations.
Materials:
-
Cells, this compound, and plates set up as in the inhibition experiment
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader (560 nm excitation / 590 nm emission)
Procedure:
-
Prepare Plate: Set up a 96-well plate with cells, this compound concentrations, and controls, identical to the inhibition assay plate.
-
Incubate: Incubate the plate for the same durations tested in the time-course experiment (2, 4, 8, 12, 24, and 48 hours).
-
Add Resazurin: At the end of each incubation period, add resazurin solution to each well (e.g., 20 µL per 100 µL of medium).
-
Incubate with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin into the fluorescent resorufin.[6]
-
Measure Fluorescence: Read the fluorescence at 560 nm (excitation) and 590 nm (emission).
-
Data Analysis: Compare the fluorescence readings of treated wells to the vehicle control wells. A significant decrease in fluorescence indicates a reduction in cell viability. This data is critical for interpreting the inhibition results correctly.
By following these protocols, researchers can confidently determine the optimal treatment duration for this compound in their specific experimental system, ensuring robust and reliable data for the study of sPLA2-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound|1101136-50-8|COA [dcchemicals.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10590: A Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for the use of CAY10590, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), in cell-based assays.
This compound is a valuable research tool for investigating the role of sPLA2 in various physiological and pathological processes, particularly those related to inflammation. It is a simple amide based on (R)-γ-norleucine that selectively inhibits sPLA2 without affecting the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2)[1]. This compound has shown high inhibitory potency, with 95% inhibition of sPLA2 at a 0.091 mole fraction[1].
Mechanism of Action and Signaling Pathway
Secreted phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids[2][3]. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[4][5]. By inhibiting sPLA2, this compound effectively blocks the initial step in this pathway, thereby reducing the production of these inflammatory mediators.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release and inflammation.
Recommended Cell-Based Assay: Prostaglandin E2 (PGE2) Production Assay
A robust method to evaluate the efficacy of this compound is to measure the production of Prostaglandin E2 (PGE2), a key downstream mediator of the sPLA2 pathway, in a relevant cell line stimulated with a pro-inflammatory agent. This assay provides a functional readout of sPLA2 inhibition in a cellular context.
Experimental Workflow
The general workflow for this assay involves seeding cells, pre-treating with this compound, stimulating with a pro-inflammatory cytokine to induce sPLA2 activity, and then quantifying the amount of PGE2 released into the cell culture supernatant using an ELISA kit.
Caption: Workflow for assessing this compound's inhibition of PGE2 production.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and uses the A549 human lung adenocarcinoma cell line, which is known to produce PGE2 in response to inflammatory stimuli[6][7].
Materials and Reagents
-
This compound
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IL-1β
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture A549 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 nM to 1 µM) to determine the IC50 value.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of IL-1β in cell culture medium to a final concentration of 1 ng/mL.
-
Add 10 µL of the IL-1β working solution to all wells except for the unstimulated control wells. Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the 24-hour stimulation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well for PGE2 analysis.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions[4][8][9][10].
-
Data Presentation and Analysis
The results can be presented in a tabular format, and the IC50 value for this compound can be calculated by plotting the percentage of PGE2 inhibition against the log concentration of this compound.
Table 1: Example Data for this compound Inhibition of IL-1β-induced PGE2 Production in A549 Cells
| This compound Conc. (nM) | PGE2 (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 50 | - |
| 0 (Stimulated) | 1500 | 0 |
| 0.1 | 1275 | 15 |
| 1 | 900 | 40 |
| 10 | 450 | 70 |
| 100 | 150 | 90 |
| 1000 | 75 | 95 |
% Inhibition is calculated as: [1 - (PGE2_sample - PGE2_unstimulated) / (PGE2_stimulated - PGE2_unstimulated)] x 100
Alternative and Complementary Assays
Arachidonic Acid Release Assay
For a more direct assessment of PLA2 activity on cellular membranes, an arachidonic acid release assay can be performed. This typically involves labeling the cellular phospholipids with [3H]-arachidonic acid and then measuring the release of radioactivity into the supernatant following stimulation[1][11].
Direct sPLA2 Activity Assay
Commercially available sPLA2 inhibitor screening kits provide a platform for measuring the direct enzymatic activity of sPLA2 and the inhibitory effect of compounds like this compound[2][3][12]. These assays often use a synthetic substrate that produces a colorimetric or fluorometric signal upon cleavage by sPLA2[13][14].
Table 2: Summary of Cell-Based Assays for this compound
| Assay Type | Principle | Endpoint Measurement | Pros | Cons |
| PGE2 Production | Measures the downstream product of the sPLA2-COX pathway in stimulated cells. | PGE2 concentration in supernatant (ELISA). | High physiological relevance, non-radioactive. | Indirect measure of sPLA2 activity. |
| Arachidonic Acid Release | Measures the direct release of arachidonic acid from cell membranes. | Radioactivity in supernatant. | Direct measure of cellular PLA2 activity. | Involves handling of radioactive materials. |
| Direct sPLA2 Activity | Uses a synthetic substrate to measure the enzymatic activity of sPLA2 in the presence of an inhibitor. | Colorimetric or fluorometric signal. | High-throughput, direct measure of enzyme inhibition. | Less physiologically relevant than whole-cell assays. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of sPLA2 in their specific cellular models and disease areas of interest.
References
- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sPLA2 (Type V) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Phospholipase A2-induced stimulation of A549 lung adenocarcinoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin -1β Promotes Lung Adenocarcinoma Growth and Invasion Through Promoting Glycolysis via p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. arborassays.com [arborassays.com]
- 11. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
CAY10590: Application in a Mouse Model of Inflammation
Application Notes and Protocols for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting the Group V isoform (GV sPLA2).[1] Phospholipase A2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid.[2] This process is a critical rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound can effectively block the production of these pro-inflammatory molecules, making it a valuable tool for studying the role of sPLA2 in inflammatory processes and for the potential development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for the use of this compound in a widely used mouse model of acute inflammation: arachidonic acid (AA)-induced ear edema. This model is particularly relevant for an sPLA2 inhibitor as it directly involves the metabolic cascade initiated by arachidonic acid.
Mechanism of Action: sPLA2 in the Inflammatory Cascade
Secretory PLA2 enzymes are key players in the inflammatory response. Upon cellular stimulation by inflammatory signals, sPLA2 is released into the extracellular space where it acts on the cell membranes of target cells. It hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then available as a substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, causing vasodilation, increased vascular permeability, edema, and pain.
Caption: Signaling pathway of sPLA2 in inflammation and the inhibitory action of this compound.
Experimental Protocols
Mouse Model: Arachidonic Acid-Induced Ear Edema
This model is a well-established and rapid in vivo screening method for anti-inflammatory compounds that target the arachidonic acid cascade.[3][4] Topical application of arachidonic acid to a mouse ear induces a rapid and measurable inflammatory response characterized by edema.
Materials:
-
This compound (Cayman Chemical)
-
Arachidonic acid (AA)
-
Acetone
-
Vehicle for this compound (e.g., DMSO, ethanol)
-
Male or female BALB/c mice (6-8 weeks old)
-
Micropipettes
-
Dial thickness gauge or calipers
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
References
- 1. escholarship.org [escholarship.org]
- 2. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Downstream Effects of CAY10590 on Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the downstream effects of CAY10590, a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), on prostaglandin synthesis. The provided protocols and data presentation guidelines are intended to assist researchers in accurately assessing the inhibitory activity of this compound.
Introduction
Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.[2] Secretory PLA2 (sPLA2) is one of the key enzymes in this pathway, amplifying the release of arachidonic acid.[2]
This compound is a potent and selective inhibitor of sPLA2.[2] It effectively blocks the activity of sPLA2 without significantly affecting other PLA2 isoforms like cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2).[2] This selectivity makes this compound a valuable tool for investigating the specific roles of sPLA2 in various biological processes and for the development of novel anti-inflammatory therapeutics. By inhibiting sPLA2, this compound is expected to reduce the production of downstream signaling molecules, most notably prostaglandins such as Prostaglandin E2 (PGE2).
Mechanism of Action of this compound
This compound exerts its effect by binding to and inhibiting the enzymatic activity of sPLA2. This inhibition reduces the hydrolysis of membrane phospholipids, thereby limiting the release of arachidonic acid, the primary substrate for cyclooxygenase (COX) enzymes. Consequently, the entire downstream cascade of prostaglandin synthesis is suppressed.
Experimental Protocols
To measure the downstream effects of this compound on prostaglandin production, a cell-based assay is recommended. The following protocols provide a detailed methodology for assessing the impact of this compound on PGE2 levels using a competitive enzyme-linked immunosorbent assay (ELISA), a widely accessible and reliable method.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to produce prostaglandins upon stimulation, such as macrophage-like cell lines (e.g., RAW 264.7) or certain cancer cell lines (e.g., A549).
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a density that allows for optimal growth and response to stimuli.
-
Pre-treatment with this compound: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Stimulation of Prostaglandin Synthesis: After pre-treatment, stimulate the cells with an appropriate agonist to induce prostaglandin production. Common stimuli include lipopolysaccharide (LPS) for macrophages or inflammatory cytokines like interleukin-1β (IL-1β).
-
Sample Collection: Following stimulation for a specific duration (e.g., 24 hours), carefully collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
Prostaglandin E2 Measurement by ELISA
Numerous commercial ELISA kits are available for the quantification of PGE2 in cell culture supernatants.[3][4][5][6][7][8] The following is a general protocol; however, it is crucial to follow the specific instructions provided with the chosen kit.
Principle of the Assay: The PGE2 ELISA is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to generate a standard curve.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add the PGE2 conjugate (e.g., alkaline phosphatase-labeled PGE2) to each well. c. Add the primary antibody to each well. d. Incubate the plate as specified in the manual (e.g., 2 hours at room temperature). e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for the recommended time to allow for color development. g. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average zero standard absorbance from all readings. b. Plot the absorbance values for the standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of PGE2 in each unknown sample.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 5. arborassays.com [arborassays.com]
- 6. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. abcam.com [abcam.com]
Troubleshooting & Optimization
How to resolve CAY10590 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with CAY10590 in aqueous buffers.
Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Buffers
Researchers may encounter precipitation when preparing this compound for aqueous-based experiments. This guide provides a systematic approach to diagnose and resolve these solubility challenges.
Problem: A precipitate forms when my this compound stock solution is diluted into an aqueous buffer.
Below is a troubleshooting workflow to address this issue:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in several organic solvents.[1] For preparing a stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended.[1] It is crucial to ensure that this compound is fully dissolved in the organic solvent before further dilution into aqueous buffers.
Q2: this compound is described as being "sparingly soluble in aqueous buffers." What does this mean for my experiments?
A2: "Sparingly soluble" indicates that this compound has low solubility in water-based solutions. Direct dissolution in aqueous buffers is not recommended. Instead, a stock solution in an appropriate organic solvent should be prepared first, followed by dilution into the aqueous buffer of choice. This is a common practice for lipophilic compounds.
Q3: My this compound precipitated out of the aqueous buffer after dilution. What are the likely causes and solutions?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. The primary causes are exceeding the solubility limit in the final aqueous solution and the concentration of the organic co-solvent.
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer should be kept to a minimum, ideally 1% or less, as higher concentrations can be toxic to cells and may still cause the compound to precipitate.[2][3]
-
Lower Final this compound Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Two-Step Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the stock into a smaller volume of your aqueous buffer, ensuring it stays in solution, and then add this intermediate dilution to the final volume.
-
Gentle Mixing: When diluting, add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[4][5][6][7] For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents should also be stored at -20°C.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
Data sourced from the Cayman Chemical datasheet for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Formula Weight: 347.5 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound. For 1 mg of this compound, you will need 287.8 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the vial containing this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
This protocol provides a general method for diluting the this compound organic stock solution into an aqueous buffer (e.g., PBS or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile polypropylene tubes
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. To minimize the final DMSO concentration, it is advisable to use a high-concentration stock.
-
Add the required volume of aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO is not detrimental to your experimental system (typically ≤0.5%).
-
Use the freshly prepared aqueous solution immediately. Do not store for extended periods.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing CAY10590 Concentration to Avoid Off-Target Effects
Welcome to the technical support center for CAY10590. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound, with a specific focus on minimizing off-target effects. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this guide will help you design and interpret your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2). It is designed to specifically target sPLA2 without significantly affecting the activity of other phospholipase A2 enzymes like cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2).
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the enzymatic activity of sPLA2. sPLA2 enzymes hydrolyze the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids. These molecules are precursors to a variety of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory signaling molecules.[1]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than its primary target. These interactions can lead to a variety of undesirable outcomes, including:
-
Misleading experimental results: The observed phenotype may be due to the inhibition of an unknown off-target rather than the intended target.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects.
-
Confounding clinical side effects: In a therapeutic context, off-target effects can cause a range of adverse reactions.
Q4: Are there known off-targets for this compound?
Currently, there is limited publicly available information on specific off-targets of this compound. While it is reported to be selective against cPLA2 and iPLA2, comprehensive screening for other potential off-targets, such as a kinome scan, has not been widely published. Therefore, it is crucial for researchers to empirically determine the optimal concentration range in their specific experimental system to minimize the risk of off-target effects.
Q5: What is a recommended starting concentration for in vitro experiments with this compound?
Based on available literature, a starting concentration range of 0-10 μM has been used in cell-based assays, such as with mesangial cells. However, the optimal concentration is highly dependent on the cell type, experimental conditions, and the specific sPLA2 isoform being targeted. It is strongly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for sPLA2 inhibition in your system.
Troubleshooting Guide: Concentration Optimization and Off-Target Identification
This guide provides a systematic approach to optimizing this compound concentration and identifying potential off-target effects.
Problem 1: Observed phenotype is inconsistent with known sPLA2 function.
Possible Cause: The observed effect may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Rationale: On-target effects should correlate with the IC50 of this compound for sPLA2. Off-target effects may occur at significantly higher or lower concentrations.
-
Protocol: See "Experimental Protocols" section for a detailed dose-response curve protocol.
-
-
Use a Structurally Unrelated sPLA2 Inhibitor:
-
Rationale: If a different sPLA2 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.
-
Recommendation: Consider using another well-characterized sPLA2 inhibitor.
-
-
Rescue Experiment with Arachidonic Acid:
-
Rationale: If this compound's effect is on-target, providing exogenous arachidonic acid (the product of sPLA2 activity) should rescue the phenotype.
-
Procedure: Treat cells with this compound and then add arachidonic acid to the media. Assess if the original phenotype is reversed.
-
Problem 2: Significant cytotoxicity is observed at the effective concentration.
Possible Cause: The cytotoxicity may be due to on-target inhibition of a critical sPLA2-mediated pathway in your cells or an off-target effect on a protein essential for cell viability.
Troubleshooting Steps:
-
Determine the IC50 for sPLA2 inhibition and the CC50 for cytotoxicity.
-
Rationale: A large window between the IC50 and CC50 (cytotoxic concentration 50) suggests that the cytotoxicity is more likely an off-target effect at higher concentrations.
-
Protocol: See "Experimental Protocols" section for a detailed cytotoxicity assay protocol.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA can be used to identify direct binding of this compound to proteins inside the cell. A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction. This can help identify unknown off-targets.
-
Protocol: See "Experimental Protocols" section for a detailed CETSA protocol.
-
-
Broad-Spectrum Off-Target Screening (Commercial Service):
-
Rationale: For a comprehensive analysis, consider using a commercial service to screen this compound against a large panel of proteins.
-
Examples: KINOMEscan® for kinases, or broader cell-based protein interaction arrays.
-
Quantitative Data Summary
Due to the limited public data on this compound off-targets, the following tables provide a template for how to structure your experimental findings.
Table 1: this compound Potency and Cytotoxicity
| Parameter | Cell Line | Value | Notes |
| On-Target IC50 (sPLA2 activity) | e.g., A549 | User-determined | Measure of potency for the primary target. |
| Phenotypic IC50 | e.g., A549 | User-determined | Concentration for 50% effect in a functional assay. |
| CC50 (Cytotoxicity) | e.g., A549 | User-determined | Concentration that causes 50% cell death. |
Table 2: Example Off-Target Profile for this compound (Hypothetical Data)
| Off-Target Protein | Assay Type | IC50 / Kd | Selectivity (Off-Target IC50 / On-Target IC50) |
| e.g., Kinase X | KINOMEscan® | e.g., 5 µM | e.g., >100-fold |
| e.g., Protein Y | CETSA | e.g., 12 µM | e.g., >200-fold |
Experimental Protocols
Dose-Response Curve for sPLA2 Inhibition
Objective: To determine the IC50 of this compound for sPLA2 activity in your experimental system.
Materials:
-
This compound
-
Cell line of interest
-
sPLA2 activity assay kit (e.g., Cayman Chemical Cat No. 765021)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired treatment time (e.g., 1-24 hours).
-
sPLA2 Activity Assay: Follow the manufacturer's instructions for the sPLA2 activity assay kit. This typically involves lysing the cells and measuring the enzymatic activity using a colorimetric or fluorometric substrate.
-
Data Analysis: Plot the sPLA2 activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cytotoxicity Assay
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a kit like Promega's CellTox™ Green)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium, similar to the dose-response experiment.
-
Treatment: Add the this compound dilutions to the cells and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Follow the protocol for your chosen cytotoxicity reagent. For example, for an MTT assay, you will add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the CC50 value.
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify direct binding partners of this compound within intact cells.
Materials:
-
This compound
-
Cell line of interest
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential off-targets (if known) or equipment for mass spectrometry-based proteomics.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to induce the off-target phenotype, and a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis:
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a suspected off-target. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates stabilization upon binding.
-
Mass Spectrometry (for unbiased screening): The soluble fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized by this compound.[2][3][4][5]
-
Visualizations
Signaling Pathway of sPLA2 and Point of Inhibition by this compound
Caption: this compound inhibits sPLA2, preventing the release of arachidonic acid.
Experimental Workflow for Off-Target Identification
Caption: Workflow for investigating potential off-target effects of this compound.
Logic Diagram for Interpreting Experimental Results
Caption: Decision tree for distinguishing on-target vs. off-target effects.
References
- 1. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: CAY10590 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CAY10590 in cytotoxicity assessments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). It functions by blocking the enzymatic activity of sPLA2, which is responsible for hydrolyzing phospholipids at the sn-2 position, leading to the release of fatty acids and lysophospholipids. This inhibition can disrupt downstream signaling pathways that are dependent on the products of sPLA2-mediated hydrolysis, potentially leading to apoptosis in sensitive cell lines.
Q2: Which cell lines are likely to be sensitive to this compound?
A2: Cell lines with high expression or activity of sPLA2 are more likely to be sensitive to this compound. For example, studies on other sPLA2 inhibitors have shown that non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H358, are sensitive to sPLA2 inhibition, exhibiting reduced proliferation and increased apoptosis.[1][2][3] Malignant intestinal cell lines have also shown sensitivity to sPLA2 inhibitors.[4] Researchers should consider cell lines where the sPLA2 pathway is known to be a key driver of proliferation or survival.
Q3: What are the appropriate negative and positive controls for a this compound cytotoxicity experiment?
A3:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced cytotoxicity.
-
Untreated Control: Cells cultured in media alone to represent baseline cell viability.
-
-
Positive Controls:
-
A known cytotoxic agent for the specific cell line being used (e.g., staurosporine, doxorubicin) to ensure the assay is capable of detecting cell death.
-
If available, another well-characterized sPLA2 inhibitor could be used as a positive control for the mechanism of action.
-
Q4: How can I troubleshoot high variability in my cytotoxicity assay results?
A4: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, which can lead to inconsistent dosing.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | Cell line is resistant to sPLA2 inhibition. | - Confirm sPLA2 expression and activity in your cell line. - Test a wider range of this compound concentrations. - Increase the incubation time. - Use a cell line known to be sensitive to sPLA2 inhibition as a positive control. |
| This compound is inactive. | - Verify the integrity and proper storage of the this compound compound. - Prepare fresh stock solutions. | |
| Insufficient incubation time. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. | |
| High Background Signal in Control Wells | Contamination of cell culture or reagents. | - Regularly test for mycoplasma contamination. - Use fresh, sterile media and reagents. |
| Cytotoxicity of the vehicle (e.g., DMSO). | - Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (typically <0.5%). - Run a vehicle-only control to assess its effect. | |
| Inconsistent IC50 Values | Variations in experimental conditions. | - Standardize all experimental parameters, including cell seeding density, incubation time, and reagent concentrations. |
| Cell passage number. | - Use cells within a consistent and low passage number range, as sensitivity can change with prolonged culturing. |
Data Presentation
Table 1: Effect of a Specific sPLA2 IIa Inhibitor on Cell Viability and Proliferation in NSCLC Cell Lines. [1][3]
| Cell Line | Assay | Endpoint | Inhibitor Concentration (µM) | % of Control (Mean ± SD) |
| A549 | MTT (Viability) | 8 hours | 10 | ~75% |
| 20 | ~60% | |||
| BrdU (Proliferation) | 8 hours | 10 | ~80% | |
| 20 | ~65% | |||
| NCI-H358 | MTT (Viability) | 8 hours | 10 | ~85% |
| 20 | ~70% | |||
| BrdU (Proliferation) | 8 hours | 10 | ~90% | |
| 20 | ~75% |
Disclaimer: The data presented above is for a specific sPLA2 IIa inhibitor and not this compound. Results with this compound may vary.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: sPLA2 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of sPLA2 in cell lysates or conditioned media.
-
Sample Preparation: Prepare cell lysates or collect conditioned media from cells treated with or without this compound.
-
Reagent Preparation: Prepare the sPLA2 assay buffer, substrate, and probe according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add the sample, assay buffer, and sPLA2 substrate.
-
Initiate Reaction: Add the fluorescent probe to initiate the reaction.
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) at 37°C.
-
Data Analysis: Calculate the sPLA2 activity based on the rate of increase in fluorescence, and compare the activity in this compound-treated samples to controls.
Visualizations
Signaling Pathway
Caption: this compound inhibits sPLA2, leading to apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: A logical approach to troubleshooting cytotoxicity assays.
References
- 1. Group IIa sPLA2 Inhibition Attenuates NF-κB Activity and Promotes Apoptosis of Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my CAY10590 not inhibiting sPLA2 activity?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with CAY10590, specifically regarding its intended inhibitory effect on secretory phospholipase A2 (sPLA2) activity.
Troubleshooting Guide: Why is My this compound Not Inhibiting sPLA2 Activity?
If you are observing a lack of sPLA2 inhibition with this compound, systematically evaluate the following potential causes, from reagent preparation to experimental setup.
1. Reagent Integrity and Preparation
-
Question: Is the this compound properly dissolved and stored?
-
Troubleshooting Steps:
-
Verify Solubility: this compound has specific solubility limits in common solvents.[1] Ensure you have not exceeded these concentrations during stock solution preparation. Incomplete dissolution will lead to an inaccurate final concentration in your assay.
-
Solvent Compatibility: Confirm that the solvent used for your this compound stock solution (e.g., DMSO, ethanol, DMF) is compatible with your sPLA2 assay system at the final concentration used.[1] High concentrations of organic solvents can denature enzymes or disrupt the lipid substrate interface, affecting assay performance.
-
Storage Conditions: this compound is stable for at least four years when stored correctly.[1] Verify that your vial has been stored as recommended by the manufacturer, typically at -20°C, to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.[2]
-
-
-
Question: Is the sPLA2 enzyme active and the substrate viable?
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control in your experimental setup, using a known sPLA2 inhibitor or by omitting this compound to confirm robust enzyme activity. Commercial assay kits often provide a control enzyme, such as bee venom PLA2.[3][4]
-
Substrate Quality: Ensure the phospholipid substrate is not degraded. Prepare fresh substrate solutions and handle them according to the manufacturer's guidelines.[2] Some substrates require specific preparation steps, such as sonication, to form uniform vesicles.
-
-
2. Assay Conditions and Protocol
-
Question: Are the assay buffer and conditions optimal for sPLA2 activity?
-
Troubleshooting Steps:
-
Calcium Concentration: Secretory PLA2 enzymes are calcium-dependent for their catalytic activity. Ensure your assay buffer contains the optimal concentration of Ca²⁺ as recommended for your specific sPLA2 isozyme. Phosphate buffers should be avoided due to the precipitation of calcium phosphate.
-
pH and Temperature: Verify that the pH and temperature of your assay are within the optimal range for the sPLA2 enzyme you are using.
-
Incubation Times: Inadequate pre-incubation of the enzyme with the inhibitor before adding the substrate can lead to apparent inhibition failure. Conversely, the overall reaction incubation time may be too short or too long, leading to results outside the linear range of the assay.[4]
-
-
-
Question: Is the inhibitor concentration appropriate?
-
Troubleshooting Steps:
-
Dose-Response Curve: If you are not seeing inhibition at a single concentration, perform a dose-response experiment with a range of this compound concentrations. This will help determine the IC₅₀ value in your specific assay system. This compound is a potent inhibitor, with significant inhibition observed at low mole fractions.[1]
-
Enzyme-Membrane Interactions: The inhibitory effect of sPLA2 inhibitors can be influenced by the equilibrium between the enzyme in the aqueous phase and the enzyme bound to the lipid membrane (E-to-E* equilibrium).[5][6] The composition and concentration of the lipid substrate can affect this equilibrium and, consequently, the apparent inhibitor potency.
-
-
3. Specificity and Assay Type
-
Question: Are you using the correct type of PLA2 and a compatible assay?
-
Troubleshooting Steps:
-
Enzyme Specificity: this compound is a selective inhibitor of sPLA2 and does not significantly affect the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2).[1] If your sample contains a mixture of PLA2 subtypes, the overall activity may not be significantly reduced.[2] Consider using methods to isolate sPLA2 activity, such as ultrafiltration, if working with complex biological samples.[2]
-
Assay Compatibility: The assay format itself can influence results. For example, some inhibitors may interfere with the detection method (e.g., fluorescence or colorimetric readout). Ensure that this compound does not interfere with your chosen assay's detection components.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid.[1][3] By inhibiting this enzymatic activity, this compound blocks the initial step in a pathway that leads to the production of various inflammatory mediators.
Q2: At what concentration should I use this compound?
This compound has been shown to exhibit 95% inhibition of sPLA2 at a mole fraction of 0.091, with an XI(50) of 0.003.[1] The optimal concentration will depend on your specific experimental conditions, including the sPLA2 isozyme, substrate concentration, and assay format. It is highly recommended to perform a dose-response curve to determine the effective concentration range for your system.
Q3: Is this compound selective for a specific sPLA2 group?
The available literature describes this compound as a selective inhibitor of sPLA2, without specifying differential activity against the various groups of sPLA2 (e.g., GIIA, GV, GX).[1] Its effectiveness can vary between different sPLA2 isozymes.
Q4: Can I use this compound in cell-based assays?
While this compound is designed as an sPLA2 inhibitor, its efficacy in a cell-based assay will depend on its cell permeability and the role of extracellular sPLA2 in the specific cellular response being measured. The provided documentation does not explicitly detail its use in cell culture, so empirical validation is necessary.
Q5: My sample contains multiple types of PLA2. How can I be sure I am measuring sPLA2 inhibition?
If you are working with complex biological samples like cell lysates or tissue homogenates, the detected activity will likely be a composite of multiple PLA2 types.[2] To specifically measure sPLA2 activity, you can use ultrafiltration with a 30 kDa molecular weight cutoff spin column to separate the smaller sPLA2 enzymes (around 14-18 kDa) from the larger cPLA2 and iPLA2 enzymes.[2]
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Formal Name | 4-[(1-oxo-7-phenylheptyl)amino]-(4R)-octanoic acid | [1] |
| Molecular Weight | 347.5 g/mol | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mL | [1] |
| Stability | ≥ 4 years (when stored correctly) | [1] |
| Mechanism | Selective inhibitor of secretory Phospholipase A2 (sPLA2) | [1] |
| Inhibitory Potency | 95% inhibition at 0.091 mole fraction (XI(50) = 0.003) | [1] |
Representative sPLA2 Activity Assay Protocol (Fluorometric)
This protocol is a generalized example based on commercially available kits and may require optimization for your specific needs.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer. A common buffer is Tris-based with added NaCl and CaCl₂, adjusted to an appropriate pH (e.g., pH 8.9).[4]
-
sPLA2 Enzyme: Reconstitute or dilute your sPLA2 enzyme to the desired concentration in the assay buffer.
-
This compound Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Create a series of dilutions in the assay buffer to be used for the dose-response curve.
-
Substrate: Prepare the fluorogenic phospholipid substrate according to the manufacturer's instructions. This may involve creating a substrate-liposome mixture.[4]
-
-
Assay Procedure:
-
Add your sPLA2 enzyme solution to the wells of a 96-well plate.
-
Add the various dilutions of this compound (or vehicle control) to the appropriate wells.
-
Include a positive control (e.g., a known inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for your substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visual Guides
Caption: Troubleshooting workflow for this compound inhibition failure.
Caption: this compound inhibits the sPLA2-mediated release of arachidonic acid.
References
Technical Support Center: CAY10590 In Vivo Efficacy Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of CAY10590, a potent and selective inhibitor of secretory phospholipase A2 (sPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2][3] By inhibiting sPLA2, this compound blocks the production of these inflammatory molecules, making it a valuable tool for studying and potentially treating inflammatory diseases and cancer.[3][4][5]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
The primary challenges with this compound, a lipophilic compound, are its poor aqueous solubility and potentially low bioavailability.[6][7] These characteristics can lead to difficulties in formulation, variable absorption from the administration site, and rapid metabolism, all of which can limit the effective concentration of the compound at the target tissue.
Troubleshooting Guide
Formulation and Administration Issues
Q3: My this compound formulation is precipitating upon administration. How can I improve its solubility?
Precipitation is a common issue with lipophilic compounds like this compound. Here are several strategies to enhance its solubility:
-
Co-solvents: Utilize a mixture of solvents. This compound is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[1] For in vivo use, a common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a biocompatible co-solvent such as polyethylene glycol (PEG), propylene glycol, or corn oil.[8]
-
Surfactants and Emulsifiers: Incorporating surfactants like Tween 80 or Cremophor EL can help to create stable microemulsions or nanoemulsions, which can improve solubility and absorption.[9]
-
Lipid-Based Formulations: Formulating this compound in lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[6]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[10]
Solubility Enhancement Strategies for this compound
| Strategy | Description | Key Excipients |
| Co-solvency | Using a mixture of miscible solvents to increase drug solubility. | DMSO, PEG300, PEG400, Ethanol, Corn Oil |
| Surfactant/Emulsifier Use | Reducing surface tension and forming micelles to solubilize the drug. | Tween 80, Polysorbates, Cremophor EL |
| Lipid-Based Formulations | Dissolving the drug in a lipid carrier to improve absorption. | Oils, fatty acids, and surfactants to create SEDDS. |
| Nanoparticle Encapsulation | Encapsulating the drug in a polymeric or lipid-based nanoparticle. | PLGA, liposomes, solid lipid nanoparticles. |
Q4: I am observing high variability in efficacy between animals in the same treatment group. What could be the cause?
High variability can stem from inconsistent dosing and formulation instability. Ensure your formulation is homogenous and stable throughout the dosing procedure. Gentle agitation of the formulation before each administration can help maintain a uniform suspension. Additionally, consider the route of administration; intravenous (IV) injection generally provides the most consistent bioavailability compared to oral (PO) or intraperitoneal (IP) routes, which can be affected by factors like food intake and absorption variability.
Pharmacokinetic and Efficacy Issues
Q5: The observed in vivo efficacy of this compound is lower than expected based on in vitro potency. What are the potential reasons?
A discrepancy between in vitro and in vivo results is common and can be attributed to several factors:
-
Poor Bioavailability: As a lipophilic compound, this compound may have low oral bioavailability due to poor absorption and significant first-pass metabolism.[6][11] Consider alternative administration routes like intravenous or intraperitoneal injection to bypass the gastrointestinal tract.
-
Rapid Metabolism and Clearance: The compound might be rapidly metabolized by the liver or other tissues, leading to a short half-life and insufficient exposure at the target site.[11] Pharmacokinetic studies are crucial to determine the compound's half-life and optimize the dosing frequency.
-
Suboptimal Dosing: The dose might be too low to achieve a therapeutic concentration at the target tissue. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose.
Q6: How can I determine the optimal dose and dosing schedule for this compound in my animal model?
A systematic approach is necessary to define the optimal dosing regimen:
-
Maximum Tolerated Dose (MTD) Study: Begin with a dose-range-finding study to determine the highest dose that can be administered without causing significant toxicity.
-
Pharmacokinetic (PK) Study: Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will provide crucial information on its half-life (t½), maximum concentration (Cmax), and time to reach maximum concentration (Tmax), which will inform the dosing frequency.[12][13]
-
Efficacy Study with Multiple Dose Levels: Based on the MTD and PK data, design an efficacy study with multiple dose levels and a relevant dosing schedule to identify the dose that provides the best therapeutic effect with minimal toxicity.[14]
Combination Therapy
Q7: Can I combine this compound with other agents to improve its efficacy?
Yes, combination therapy can be a powerful strategy. Since sPLA2 is involved in inflammatory and cancer signaling pathways, combining this compound with other therapeutic agents can lead to synergistic effects.[3][4] For example:
-
In Cancer Models: Combining this compound with chemotherapy or immunotherapy could enhance the anti-tumor response.[3][15] sPLA2 inhibition can modulate the tumor microenvironment, potentially making cancer cells more susceptible to other treatments.
-
In Inflammation Models: Combining this compound with other anti-inflammatory drugs, such as COX-2 inhibitors, could provide a more comprehensive blockade of the inflammatory cascade.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Use
This protocol provides a general guideline for preparing a this compound formulation. The specific ratios of excipients may need to be optimized for your experimental needs.
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[1]
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile water (ddH₂O). A common ratio is 40% PEG300, 5% Tween 80, and 55% ddH₂O.
-
-
Final Formulation:
-
Warm the vehicle solution to approximately 40°C to aid in solubilization.
-
Slowly add the this compound stock solution to the warm vehicle while vortexing to ensure proper mixing.
-
Allow the final formulation to cool to room temperature before administration.
-
Note: Always prepare fresh formulations for optimal results and visually inspect for any precipitation before each use.
-
Protocol 2: General Workflow for an In Vivo Efficacy Study
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the disease being studied.
-
MTD Study: Determine the maximum tolerated dose of this compound in your chosen animal model.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Treatment Administration: Administer the prepared formulations according to the predetermined dosing schedule and route.
-
Monitoring: Regularly monitor the animals for clinical signs, body weight changes, and tumor growth (if applicable).
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic marker analysis, histopathology, and other relevant assays to assess efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid.
Caption: A stepwise workflow for troubleshooting suboptimal in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. symmetric.events [symmetric.events]
- 7. blog.pacelabs.com [blog.pacelabs.com]
- 8. Revisiting the use of sPLA2-sensitive liposomes in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are PLA2G10 inhibitors and how do they work? [synapse.patsnap.com]
Common pitfalls when using CAY10590 in enzymatic assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CAY10590 in enzymatic assays.
I. General Information
What is this compound?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2).[1] It is an amide based on (R)-γ-norleucine and is effective at inhibiting sPLA2 without significantly affecting the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2).[1]
Mechanism of Action
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of fatty acids from glycerophospholipids. Specifically, sPLA2 amplifies the action of cPLA2, which is the rate-limiting enzyme in the release of arachidonic acid for eicosanoid synthesis.[1] this compound selectively inhibits sPLA2, thereby blocking this pathway.
Caption: this compound mechanism of action in the arachidonic acid pathway.
Technical Data for this compound
The following table summarizes the key technical specifications for this compound.
| Property | Value | Source |
| Formal Name | 4-[(1-oxo-7-phenylheptyl)amino]-(4R)-octanoic acid | [1] |
| Molecular Formula | C₂₁H₃₃NO₃ | [1] |
| Formula Weight | 347.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | ||
| DMF | 25 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Storage & Stability | ||
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is supplied as a crystalline solid and is not readily soluble in aqueous buffers.[2] You must first dissolve it in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvents: Based on its solubility profile, DMSO (up to 20 mg/mL) or DMF (up to 25 mg/mL) are suitable choices.[1]
-
Procedure: To prepare a 10 mM stock solution in DMSO, for example, add 575.6 µL of DMSO to 2 mg of this compound (FW: 347.5). Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q2: What is the recommended starting concentration for my enzymatic assay?
A2: The optimal concentration of this compound will depend on your specific assay conditions, including enzyme and substrate concentrations. A good starting point is to perform a dose-response experiment.
-
Dose-Response: Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).
-
Working Concentration: For routine experiments, using a concentration that is 5-10 times the determined IC₅₀ is common to ensure significant inhibition. However, for mechanism-of-action studies, concentrations around the IC₅₀ are more appropriate.
Q3: Does this compound have off-target effects?
A3: this compound is characterized as a selective inhibitor of sPLA2, with minimal activity against cPLA2 or iPLA2.[1] However, like any small molecule inhibitor, the potential for off-target effects increases at very high concentrations. It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of your target enzyme.
Q4: What controls should I include in my sPLA2 inhibition assay?
A4: To ensure the validity of your results, several controls are essential:
-
Positive Control (Uninhibited): Contains the enzyme, substrate, and the vehicle (e.g., DMSO) at the same final concentration used for the inhibitor-treated samples. This represents 100% enzyme activity.
-
Negative Control (No Enzyme): Contains the substrate and vehicle but no enzyme. This helps to measure the background signal or non-enzymatic substrate degradation.
-
Vehicle Control: Essential for confirming that the solvent used to dissolve this compound (e.g., DMSO) does not affect enzyme activity at the final concentration used in the assay.
-
No Substrate Control: Contains the enzyme and vehicle but no substrate. This establishes the baseline signal from the enzyme itself.
III. Troubleshooting Guide
This section addresses common problems encountered during enzymatic assays with this compound.
Caption: A logic diagram for troubleshooting common enzymatic assay issues.
Q5: Why am I observing no inhibition or very weak inhibition?
A5: This is a common issue that can stem from several sources:
-
Poor Solubility: this compound may have precipitated out of your stock solution or the final assay buffer.
-
Solution: Visually inspect your stock solution for any precipitate. If needed, gently warm the solution to 37°C and vortex. When diluting into aqueous assay buffer, ensure rapid mixing to prevent precipitation.
-
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme under your assay conditions.
-
Solution: Perform a full dose-response curve to determine the IC₅₀. Ensure your dilutions are calculated and performed correctly.
-
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Always check your positive control (enzyme + substrate, no inhibitor). If its activity is low, use a fresh aliquot of enzyme.
-
-
High Substrate Concentration: If the substrate concentration is much higher than its Km value, you may need a significantly higher concentration of a competitive inhibitor to see an effect.[3]
-
Solution: Consider reducing the substrate concentration to a level at or near its Km.[3]
-
Q6: My assay results show high variability between replicates. What could be the cause?
A6: High variability often points to technical inconsistencies in the assay setup.
-
Inconsistent DMSO Concentration: The final concentration of the organic solvent (e.g., DMSO) can affect enzyme activity.[4]
-
Solution: Ensure that every well, including controls, contains the exact same final concentration of the vehicle. Prepare a master mix of reagents where possible.
-
-
Incomplete Reagent Mixing: Failure to properly mix the components upon addition can lead to inconsistent reaction rates.
-
Solution: Gently mix the plate after adding all reagents. Avoid introducing bubbles.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[5]
-
Solution: Ensure all reagents and the plate reader are equilibrated to the correct assay temperature.
-
-
Reagent Degradation: One of the assay components may be unstable under the assay conditions.
-
Solution: Prepare reagents fresh for each experiment and keep them on ice until use.[5]
-
IV. Experimental Protocol: General sPLA2 Inhibition Assay
This protocol provides a general framework for measuring the inhibition of sPLA2 using this compound. Specific details (e.g., substrate type, detection method) may need to be optimized for your particular system.
Caption: A typical experimental workflow for an sPLA2 inhibition assay.
A. Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for sPLA2 activity (e.g., Tris-HCl with CaCl₂ and BSA). The optimal pH and ionic strength should be determined experimentally.[3]
-
sPLA2 Enzyme: Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use. Keep on ice. The optimal enzyme concentration should result in a linear reaction rate for the desired assay duration.[6]
-
Substrate: Prepare the substrate solution in the assay buffer. The choice of substrate (e.g., a fluorescent phospholipid analog) will determine the detection method.
-
This compound Inhibitor: Prepare a series of dilutions from your concentrated stock solution (in DMSO) using assay buffer or DMSO. It is critical to maintain a consistent final DMSO concentration across all wells.
B. Assay Procedure (96-well plate format)
-
Add 10 µL of each this compound dilution or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add 70 µL of the sPLA2 enzyme solution to each well.
-
Mix gently and pre-incubate the plate for 15-30 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells. Mix the plate immediately.
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary, depending on the assay type) and measure the signal (e.g., fluorescence at appropriate Ex/Em wavelengths) using a plate reader.
C. Data Analysis
-
Subtract the average signal from the "No Enzyme" control wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [ 1 - (Signal of Inhibitor Well / Signal of Positive Control Well) ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value.
References
Technical Support Center: CAY10590 and Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals using CAY10590 in fluorescence-based assays. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). It functions by blocking the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, which in turn prevents the release of arachidonic acid and the subsequent production of eicosanoids involved in inflammatory pathways.[1][2][3][4]
Q2: Can this compound interfere with fluorescence-based assays?
While specific data on the fluorescent properties of this compound is not extensively published, its chemical structure, which includes a phenyl group, suggests a potential for interference in fluorescence-based assays.[5][6] Small molecules containing aromatic rings can sometimes exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used for excitation or emission in common assays, leading to inaccurate results.[7][8]
Q3: What are the common types of interference that a small molecule like this compound might cause?
There are three primary mechanisms by which a small molecule inhibitor can interfere with fluorescence-based assays:
-
Autofluorescence: The compound itself may fluoresce when excited at the same wavelengths as the assay's fluorophore, leading to a false positive signal.[7][8][9]
-
Fluorescence Quenching: The compound may absorb the energy from the excited fluorophore, preventing it from emitting light and leading to a false negative result.[8]
-
Inner Filter Effect: The compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, also resulting in a lower-than-expected signal.[9]
Q4: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments. A key control is a "compound-only" measurement, where you measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without the target biomolecule or fluorescent probe.[7][9] A significant signal in this control suggests autofluorescence.
Troubleshooting Guide
Problem 1: I am observing a higher fluorescence signal in the presence of this compound, even in my negative controls.
-
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer across a range of concentrations.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its specific fluorescence profile.
-
Wavelength Shift: If this compound is fluorescent, consider switching to a fluorophore with excitation and emission wavelengths that are red-shifted and do not overlap with the fluorescence of this compound.[10]
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, allowing it to be distinguished from the long-lived signal of TRF probes.[9][11]
-
Problem 2: My fluorescence signal decreases as I increase the concentration of this compound, and the dose-response curve looks unusual.
-
Possible Cause: this compound may be quenching the fluorescence of your probe or causing an inner filter effect.
-
Troubleshooting Steps:
-
Measure Absorbance: Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.[9]
-
Perform a Quenching Control Assay: Test whether this compound can quench the fluorescence of the free fluorophore (not conjugated to your target). A decrease in the fluorophore's signal in the presence of this compound indicates quenching.
-
Mitigation Strategies:
-
Reduce the concentration of the fluorophore or the path length of the light (e.g., by using low-volume, black microplates).[9]
-
If the inner filter effect is moderate, mathematical corrections can be applied.
-
Consider an orthogonal assay with a non-fluorescent readout, such as a colorimetric or radiometric assay, to confirm your results.[8]
-
-
Problem 3: I am observing high variability in my data when this compound is present.
-
Possible Cause: this compound may be precipitating out of solution at the concentrations used in your assay.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your microplate for any signs of precipitation.
-
Solubility Test: Confirm the solubility of this compound in your specific assay buffer and at the working temperature.
-
Adjust Concentration: Lower the concentration of this compound to a range where it remains fully dissolved.
-
Data Presentation
The following table presents hypothetical spectral data for this compound to illustrate how to assess its potential for fluorescence interference.
| Property | Hypothetical Value | Implication for Fluorescence Assays |
| Maximum Excitation Wavelength | 340 nm | Potential for interference with assays using UV-excited fluorophores (e.g., DAPI, Hoechst). |
| Maximum Emission Wavelength | 450 nm | May interfere with blue-emitting fluorophores (e.g., CFP, BFP). |
| Molar Extinction Coefficient | 5,000 M⁻¹cm⁻¹ at 280 nm | Moderate absorbance in the UV range; may cause an inner filter effect if using UV-excited probes at high concentrations. |
| Quantum Yield | 0.05 | Low, but potentially significant at high concentrations, leading to background autofluorescence. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Preparation: Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Plate Setup: Add the this compound dilutions to the wells of a black, opaque microplate. Include wells with only the assay buffer as a blank control.
-
Fluorescence Measurement: Set your plate reader to the excitation and emission wavelengths of your primary assay's fluorophore and measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Performing a Spectral Scan of this compound
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your assay.
-
Emission Scan: Using a scanning spectrofluorometer, excite the sample at the excitation wavelength of your primary assay's fluorophore and scan the emission across a broad range (e.g., 400-700 nm).
-
Excitation Scan: Set the emission wavelength to that of your primary assay's fluorophore and scan the excitation wavelengths (e.g., 300-550 nm).
-
Analysis: The resulting spectra will reveal the fluorescence profile of this compound, allowing you to identify any overlap with your assay's fluorophores.
Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. mdpi.com [mdpi.com]
- 2. ijbs.com [ijbs.com]
- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring Consistent Results in Your CAY10590 Experiments: A Technical Support Guide
Welcome to the technical support center for CAY10590. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reproducibility of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining consistency in my this compound experiments?
A1: Achieving reproducible results with this compound, as with any small molecule inhibitor, hinges on meticulous control over experimental variables. The primary sources of variability often stem from inconsistent cell culture conditions, improper compound handling, and variations in assay protocols.[1][2] Key factors to control include cell line integrity, passage number, confluency, and strict adherence to standardized protocols for compound dilution and treatment.
Q2: How can I be sure my this compound is active and stable?
A2: The stability of this compound in your experimental setup is crucial. It is recommended to prepare fresh dilutions of the compound for each experiment from a concentrated stock solution. The stability of the compound can be affected by factors such as the solvent used, storage conditions, and the length of time it is kept in culture medium. For long-term storage, follow the manufacturer's recommendations. To confirm activity, include positive and negative controls in your assays.
Q3: I am observing high variability between replicate wells. What could be the cause?
A3: High variability between replicates is a common issue that can often be traced back to inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates. Ensure your cells are evenly suspended before seeding and that the compound is thoroughly mixed into the medium before adding it to the wells. To mitigate edge effects, consider not using the outer wells of your plates for experimental data.
Q4: My results with this compound are not consistent with published findings. What should I check?
A4: Discrepancies with published data can arise from a multitude of factors.[3][4] It is essential to critically compare your experimental protocol with the one described in the publication. Pay close attention to details such as the specific cell line and its passage number, the concentration of this compound used, the duration of treatment, and the specific assay conditions. Subtle differences in these parameters can lead to significant variations in results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
This troubleshooting guide will help you diagnose and resolve inconsistencies in the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Regularly test for mycoplasma contamination. Use cells within a consistent and low passage number range. Ensure the cell line identity is correct. |
| This compound Stock Solution | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Visually inspect for precipitation before use. |
| Assay Protocol Variability | Create and adhere to a detailed, standardized protocol. Ensure consistent cell seeding density and treatment duration. |
| Instrumentation | Regularly calibrate and maintain plate readers, pipettes, and other relevant equipment. |
Issue 2: Unexpected Cellular Responses or Off-Target Effects.
This guide addresses situations where this compound induces unexpected phenotypes or off-target effects.
Signaling Pathway Considerations
While the precise signaling pathways modulated by this compound should be referenced from specific literature, a general approach to investigating unexpected effects involves considering crosstalk between pathways.
Caption: Potential for off-target effects via pathway crosstalk.
Experimental Approaches to Investigate Off-Target Effects
| Experimental Approach | Methodology |
| Dose-Response Analysis | Perform a wide-range dose-response curve to determine if the unexpected effect is dose-dependent and occurs at concentrations relevant to the primary target inhibition. |
| Orthogonal Controls | Use a structurally different inhibitor of the same target to see if it recapitulates the primary effect without the unexpected phenotype. |
| Target Engagement Assays | Directly measure the binding of this compound to its intended target in your cellular system. |
| Global Profiling | Employ techniques like proteomics or transcriptomics to identify broader cellular changes induced by this compound. |
Experimental Protocols
To minimize variability, it is crucial to follow a detailed and consistent experimental protocol. Below is a template for a cell viability assay using this compound.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[5]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
General Cell Culture Conditions
Maintaining a consistent and optimal cell culture environment is fundamental for reproducible results.
| Parameter | Recommended Range | Potential Impact of Deviation |
| Temperature | 36-37°C | Altered metabolism, proliferation, and protein expression.[2][5] |
| pH | 7.2-7.4 | Changes in cell growth, metabolism, and membrane potential.[2][5] |
| CO2 Level | 4-10% | Affects the pH of the culture medium.[5] |
| Oxygen | Atmospheric (~20-21%) | Variations can influence gene expression and cell behavior.[5][6] |
| Cell Confluency | 70-80% at time of treatment | High confluency can alter cellular responses due to nutrient depletion and waste accumulation.[2] |
References
- 1. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 2. Environmental Factors That Influence Cell Line Behavior [cytion.com]
- 3. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Long-term storage and handling of CAY10590 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of CAY10590 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). sPLA2 enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these inflammatory molecules.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.
Q3: How should I prepare and store this compound stock solutions?
It is highly recommended to prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Once prepared, stock solutions should be stored at -20°C or -80°C.
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The following table summarizes the solubility data:
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
Q5: How long are stock solutions of this compound stable?
The stability of stock solutions depends on the storage temperature. The following table provides general stability guidelines:
| Storage Temperature | Stability |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Improper storage- Exceeded solubility limit | - Gently warm the solution and vortex to redissolve.- Ensure the storage temperature is maintained as recommended.- Prepare a new stock solution at a lower concentration if precipitation persists. |
| Inconsistent or no inhibitory effect | - Incorrect concentration of this compound- Degraded this compound solution- Inappropriate experimental conditions (pH, temperature)- Cell permeability issues | - Verify the final concentration of this compound in your assay.- Prepare fresh stock solutions from solid this compound.- Optimize assay conditions to ensure they are within the optimal range for both the enzyme and the inhibitor.- For cell-based assays, ensure the chosen solvent and its final concentration are not affecting cell viability or membrane permeability. |
| High background signal in assays | - Solvent interference- Non-specific binding | - Run a solvent control (vehicle) to determine its effect on the assay.- Reduce the final solvent concentration if it is contributing to the background.- Include appropriate controls to account for non-specific effects. |
| Variability between experiments | - Inconsistent solution preparation- Pipetting errors- Freeze-thaw cycles | - Use freshly prepared dilutions for each experiment from a properly stored stock.- Ensure accurate and consistent pipetting techniques.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Prostaglandin E2 (PGE2) Release Assay
This protocol outlines a general procedure to measure the inhibitory effect of this compound on PGE2 release from cultured cells.
-
Cell Culture: Plate cells (e.g., macrophages, endothelial cells) in a suitable culture medium and grow to the desired confluency.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
-
Stimulation:
-
Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to the culture medium.
-
Incubate for a period sufficient to induce PGE2 production (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 release for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value of this compound.
-
Arachidonic Acid (AA) Release Assay
This protocol describes a method to assess the effect of this compound on the release of arachidonic acid.
-
Cell Labeling:
-
Incubate cells with [³H]-arachidonic acid or [¹⁴C]-arachidonic acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.
-
-
Washing: Wash the cells multiple times with fresh medium containing fatty acid-free bovine serum albumin (BSA) to remove any unincorporated radiolabeled arachidonic acid.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle control in a serum-free medium.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187, thrombin) to induce arachidonic acid release.
-
Supernatant Collection: After the stimulation period, collect the culture supernatant.
-
Quantification of Released AA:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of released arachidonic acid as a percentage of the total incorporated radioactivity.
-
Determine the inhibitory effect of this compound on AA release.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits sPLA2, blocking arachidonic acid release.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Validation & Comparative
CAY10590 vs. Varespladib: A Comparative Guide to sPLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation, making them a key target for therapeutic intervention in a range of diseases. This guide provides a detailed comparison of two prominent sPLA2 inhibitors: CAY10590 and varespladib. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for relevant assays to assist researchers in selecting the appropriate inhibitor for their needs.
Mechanism of Action and Specificity
Both this compound and varespladib target sPLA2, but they exhibit different specificity profiles.
This compound is described as a potent and selective inhibitor of secreted phospholipase A2 (sPLA2).[1] It is a simple amide based on (R)-γ-norleucine.[1] Notably, it is reported to not affect the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2), highlighting its selectivity for the secreted isoforms.[1]
Varespladib (also known as LY315920) is a well-characterized inhibitor of secretory phospholipase A2 (sPLA2), targeting the IIa, V, and X isoforms.[2] By blocking sPLA2, varespladib disrupts the initial step in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators.[2]
Quantitative Comparison of Inhibitory Potency
Direct comparison of the potency of this compound and varespladib is challenging due to the different formats in which their inhibition data are reported.
| Inhibitor | Target sPLA2 Isoforms | Reported Potency | Notes |
| This compound | Secreted PLA2 (sPLA2) | 95% inhibition at 0.091 mole fraction (XI(50) = 0.003)[1] | Data from Cayman Chemical datasheet. Does not affect cPLA2 or iPLA2.[1] |
| Varespladib | sPLA2-IIA, V, X[2] | IC50: 9 nM (human sPLA2-IIA)[1] | Potency varies depending on the specific sPLA2 isoform and assay conditions. |
Experimental Data Summary
Varespladib:
Varespladib has been extensively studied in both preclinical and clinical settings.
| Study Type | Key Findings | Reference |
| In Vitro Inhibition | Potent inhibitor of human non-pancreatic sPLA2 with an IC50 of 7 nM.[3] | MedChem Express |
| In Vivo Animal Models | Showed striking survival benefit against lethal doses of Micrurus fulvius and Vipera berus venom in mice. | Lewin et al., 2016 |
| Clinical Trials | Investigated for various inflammatory conditions, including acute coronary syndrome, but the trial was halted due to inadequate efficacy.[2] | Wikipedia |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of sPLA2 inhibition and a typical experimental workflow for evaluating inhibitors, the following diagrams are provided.
Experimental Protocols
Fluorescence-Based sPLA2 Inhibition Assay
This protocol is adapted from commercially available sPLA2 assay kits and is suitable for comparing the inhibitory activity of compounds like this compound and varespladib.
Materials:
-
sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM CaCl2)
-
Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)
-
Inhibitors: this compound and varespladib dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and varespladib in Assay Buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay Buffer
-
sPLA2 enzyme solution (to achieve a final concentration that gives a linear reaction rate)
-
Inhibitor solution (or solvent for control wells)
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorescent sPLA2 substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
-
Conclusion
Both this compound and varespladib are valuable tools for studying the role of sPLA2 in health and disease. Varespladib is a well-established, broad-spectrum sPLA2 inhibitor with a wealth of published data. This compound, on the other hand, is presented as a more selective inhibitor for sPLA2 over other PLA2 families, though direct comparative potency data with varespladib in a standardized format is lacking. The choice between these inhibitors will depend on the specific research question, the sPLA2 isoforms of interest, and the experimental system being used. The provided protocols offer a starting point for researchers to directly compare these and other sPLA2 inhibitors in their own laboratories.
References
Comparing the selectivity of CAY10590 to other sPLA2 inhibitors
A Comparative Guide to the Selectivity of sPLA2 Inhibitors, Featuring CAY10590
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes represent a large family of inflammatory mediators, making them a key target for the development of novel therapeutics for a range of inflammatory diseases. The diverse roles of different sPLA2 isoforms necessitate the development of selective inhibitors to minimize off-target effects. This guide provides a comparative overview of the selectivity of various sPLA2 inhibitors, with a focus on this compound, to aid researchers in selecting the appropriate tools for their studies.
Understanding sPLA2 Inhibition
The sPLA2 superfamily consists of several groups, with Group IIA (sPLA2-IIA), Group V (sPLA2-V), and Group X (sPLA2-X) being the most extensively studied in the context of inflammation. These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids, precursors to potent pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. The development of specific inhibitors for different sPLA2 isoforms is a critical area of research for targeted anti-inflammatory therapies.
This compound: A Potent and Selective sPLA2 Inhibitor
This compound is recognized as a potent and selective inhibitor of secreted phospholipase A2. While detailed public data on its IC50 values against a comprehensive panel of sPLA2 isoforms is limited, it is reported to exhibit high selectivity for sPLA2 over cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). This selectivity is crucial for researchers investigating the specific roles of sPLA2 in various biological processes without confounding effects from other PLA2 families.
Comparative Selectivity of sPLA2 Inhibitors
To provide a clearer picture of the current landscape of sPLA2 inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used inhibitors against various sPLA2 isoforms. It is important to note that IC50 values can vary depending on the assay conditions, such as substrate concentration and the specific activity of the enzyme preparation.
| Inhibitor | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Assay Conditions |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Selective for sPLA2 over cPLA2 and iPLA2 |
| Varespladib | 9 - 14 | - | - | Varies by study |
| Indomethacin | ~28,000 - 35,000 | - | - | 3H-oleate E. coli assay |
| S-3319 | 29 | - | - | In vivo mouse model |
Experimental Protocols for Assessing sPLA2 Inhibition
The determination of inhibitor selectivity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for common assays used to measure sPLA2 inhibition.
Fluorometric Assay
This is a widely used method due to its high sensitivity and continuous monitoring capabilities.
Principle: The assay utilizes a synthetic phospholipid substrate containing a fluorescent group that is quenched. Upon cleavage by sPLA2, the fluorescent group is released, leading to an increase in fluorescence that is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2). Prepare stock solutions of the sPLA2 enzyme, the inhibitor (at various concentrations), and the fluorescent substrate (e.g., a derivative of phosphatidylcholine with a fluorescent fatty acid at the sn-2 position).
-
Enzyme and Inhibitor Incubation: In a microplate well, add the sPLA2 enzyme and the inhibitor at the desired concentration. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent substrate to the wells.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radiometric Assay
This classic method directly measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Principle: The assay employs a phospholipid substrate radiolabeled at the sn-2 position with an isotope such as ³H or ¹⁴C. The activity of sPLA2 is determined by quantifying the amount of radiolabeled fatty acid released.
Protocol:
-
Substrate Preparation: Prepare small unilamellar vesicles containing the radiolabeled phospholipid substrate.
-
Reaction Mixture: In a reaction tube, combine the reaction buffer, sPLA2 enzyme, and the inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate vesicles. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the lipids).
-
Separation and Quantification: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC) or another chromatographic method. Quantify the radioactivity in the fatty acid spot using a scintillation counter.
-
Data Analysis: Calculate the amount of fatty acid released and determine the percent inhibition and IC50 value as described for the fluorometric assay.
Chromogenic Assay
This method is based on the generation of a colored product upon sPLA2 activity.
Principle: This assay uses a chromogenic substrate, often a thio-ester analog of a phospholipid. When sPLA2 cleaves the thio-ester bond, a free thiol group is released, which then reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored product that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, sPLA2 enzyme, inhibitor solutions, the thio-ester substrate, and the chromogenic reagent (e.g., DTNB).
-
Reaction Setup: In a microplate well, combine the reaction buffer, sPLA2 enzyme, inhibitor, and the chromogenic reagent.
-
Reaction Initiation: Add the thio-ester substrate to start the reaction.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 414 nm for the DTNB reaction product) over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition and IC50 values as described in the previous methods.
Visualizing Key Pathways and Workflows
To further aid in the understanding of sPLA2's role and the assessment of its inhibitors, the following diagrams illustrate the sPLA2 signaling pathway and a general experimental workflow for determining inhibitor selectivity.
Caption: The sPLA2 signaling cascade leading to inflammation.
Caption: Experimental workflow for determining sPLA2 inhibitor selectivity.
Validating sPLA2 Inhibition with CAY10590: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the validation of secretory phospholipase A2 (sPLA2) inhibition by CAY10590. It offers a comparative analysis with the well-documented inhibitor, Varespladib, and presents a detailed mass spectrometry-based protocol for assessing inhibitor potency.
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and lysophospholipids.[1] These molecules are precursors to a variety of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. Consequently, the inhibition of sPLA2 is a significant therapeutic target for a range of inflammatory diseases. This compound is a potent and selective inhibitor of sPLA2, and this guide outlines a robust methodology for validating its inhibitory effects using mass spectrometry, a highly specific and sensitive analytical technique.
Comparative Analysis of sPLA2 Inhibitors
The inhibitory potential of this compound is benchmarked against Varespladib, a well-characterized sPLA2 inhibitor that has undergone extensive preclinical and clinical investigation. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of enzyme inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | sPLA2 | Not explicitly defined in molar concentration in provided results; exhibits 95% inhibition at 0.091 mole fraction (XI(50) = 0.003)[1] | Not specified in provided results |
| Varespladib | sPLA2 (Group IIA, V, X) | 9 | Chromogenic Assay |
Note: The IC50 value for this compound is presented as a mole fraction, which indicates high potency. For a direct comparison, it is recommended to determine the IC50 in molar concentration under identical experimental conditions as the comparator.
Mass Spectrometry-Based Validation of sPLA2 Inhibition
Mass spectrometry offers a direct and label-free method for measuring enzyme activity by quantifying the substrate and product. This approach provides high specificity and sensitivity, making it ideal for inhibitor screening and validation.
Experimental Protocol
This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) based assay to determine the inhibitory effect of this compound on sPLA2 activity.
1. Materials and Reagents:
-
Recombinant human sPLA2 enzyme
-
Phosphatidylcholine (PC) substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine)
-
This compound and Varespladib (for comparison)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS grade solvents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
3. Assay Procedure:
-
Prepare a stock solution of the sPLA2 enzyme in the assay buffer.
-
Prepare serial dilutions of this compound and Varespladib.
-
In a reaction vessel, pre-incubate the sPLA2 enzyme with varying concentrations of the inhibitors for a specified time.
-
Initiate the enzymatic reaction by adding the PC substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by adding the quenching solution containing an internal standard.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant for LC-MS analysis.
4. LC-MS Analysis:
-
Separate the substrate (PC) and the product (lysophosphatidylcholine and arachidonic acid) using a suitable HPLC column (e.g., C18).
-
Detect and quantify the substrate and product using the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Monitor specific parent-to-fragment ion transitions for the substrate, product, and internal standard for accurate quantification.
5. Data Analysis:
-
Calculate the rate of product formation for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a suitable dose-response curve.
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the sPLA2 signaling pathway and the experimental workflow.
Caption: sPLA2 signaling pathway leading to inflammation.
Caption: Experimental workflow for sPLA2 inhibition assay using LC-MS.
Conclusion
The validation of sPLA2 inhibition by this compound can be effectively and accurately performed using a mass spectrometry-based approach. This method allows for direct quantification of enzymatic activity and provides reliable data for determining inhibitor potency. When compared to established inhibitors like Varespladib, this compound demonstrates significant inhibitory potential. For a definitive comparison, it is crucial to determine the IC50 values of all compounds under identical, standardized assay conditions. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting sPLA2.
References
CAY10590 vs. Pan-PLA2 Inhibitors: A Comparative Guide for Researchers
In the landscape of inflammatory and lipid signaling research, phospholipase A2 (PLA2) enzymes are critical targets. These enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. While pan-PLA2 inhibitors offer broad-spectrum inhibition across the PLA2 superfamily, selective inhibitors like CAY10590 provide a more targeted approach. This guide offers a detailed comparison of this compound against common pan-PLA2 inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a potent and highly selective inhibitor of secreted phospholipase A2 (sPLA2), with minimal to no activity against cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). This contrasts sharply with pan-PLA2 inhibitors, such as Methyl Arachidonyl Fluorophosphonate (MAFP) and Bromoenol Lactone (BEL), which exhibit broader inhibitory activity across different PLA2 families. The selectivity of this compound makes it an invaluable tool for dissecting the specific roles of sPLA2 in physiological and pathological processes, whereas pan-inhibitors are useful for studying the overall contribution of PLA2-mediated signaling.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of this compound and two common pan-PLA2 inhibitors against the major PLA2 isoforms. This quantitative data highlights the distinct selectivity profiles of these compounds.
| Inhibitor | Target PLA2 Isoform | IC50 / Inhibition Data | Selectivity |
| This compound | sPLA2 | XI(50) = 0.003 (95% inhibition at 0.091 mole fraction) | Highly selective for sPLA2 |
| cPLA2 | No significant inhibition | ||
| iPLA2 | No significant inhibition | ||
| Methyl Arachidonyl Fluorophosphonate (MAFP) | cPLA2 | ~5 µM | Pan-inhibitor |
| iPLA2 | ~0.5 µM [1] | ||
| sPLA2 | Potent inhibition (low nanomolar IC50 reported for some isoforms) | ||
| Bromoenol Lactone (BEL) | iPLA2 | Potent irreversible inhibitor | Pan-inhibitor (primarily iPLA2) |
| cPLA2 | Little to no effect | ||
| sPLA2 | Little to no effect |
Note: IC50 values can vary depending on the specific assay conditions and the isoform of the PLA2 enzyme being tested. XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.
References
CAY10590: A Superior Negative Control for cPLA2 and iPLA2 Studies
For researchers in pharmacology, cell biology, and drug development, the precise dissection of lipid signaling pathways is paramount. Distinguishing the activity of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2) is crucial for understanding their distinct roles in cellular physiology and pathology. This guide provides a comprehensive comparison of CAY10590 as a negative control in cPLA2 and iPLA2 assays, supported by experimental data and detailed protocols.
This compound has emerged as a highly effective tool for isolating the enzymatic activities of cPLA2 and iPLA2. Its utility lies in its potent and selective inhibition of secreted phospholipase A2 (sPLA2), while exhibiting no inhibitory effect on either cPLA2 or iPLA2. This selectivity allows researchers to confidently exclude sPLA2-mediated effects from their experimental systems, thereby enabling a focused investigation of the cytosolic PLA2 isoforms.
Comparative Analysis of this compound and Other PLA2 Inhibitors
The selection of an appropriate negative control is critical for the validation of experimental findings. In the context of cPLA2 and iPLA2 assays, a negative control should ideally be a compound that is structurally related to the active inhibitors but lacks activity against the target enzymes. While a universally recognized inactive analog for cPLA2 or iPLA2 inhibitors is not commercially available, a common and effective strategy is to use a selective inhibitor for the PLA2 isoform that is not the primary target of the investigation. This compound excels in this role when studying cPLA2 or iPLA2, as its activity is confined to sPLA2.
| Compound | Target PLA2 Isoform(s) | Potency/Selectivity | Suitability as Negative Control for cPLA2/iPLA2 Assays |
| This compound | sPLA2 | Potent and selective inhibitor of sPLA2. Exhibits 95% inhibition of sPLA2 at 0.091 mole fraction (XI(50) = 0.003). No inhibition of cPLA2 or iPLA2 [1]. | Excellent. Allows for the specific investigation of cPLA2 and iPLA2 activity without confounding effects from sPLA2. |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | cPLA2 and iPLA2 | Potent, irreversible inhibitor of both cPLA2 and iPLA2[2]. | Poor. As it inhibits both target enzymes, it cannot be used as a negative control to differentiate their activities. |
| Bromoenol Lactone (BEL) | iPLA2 | Irreversible inhibitor of iPLA2[3]. | Good for cPLA2 assays. Can be used to inhibit iPLA2 activity to specifically measure cPLA2-mediated responses. Not suitable as a negative control for iPLA2 studies. |
| Vehicle (e.g., DMSO) | None | No inherent inhibitory activity. | Standard. Used to control for the effects of the solvent in which the inhibitors are dissolved. |
Experimental Protocols
Accurate and reproducible measurement of cPLA2 and iPLA2 activity is fundamental. Below are detailed protocols for colorimetric and fluorometric assays commonly used in the field.
Protocol 1: Colorimetric cPLA2 Activity Assay
This protocol is adapted from commercially available kits, such as those from Cayman Chemical[4][5].
Materials:
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
This compound (Negative Control) or other inhibitors
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization or sonication in a cold buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the enzyme source.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer to wells.
-
Positive Control: Add a known source of cPLA2 activity (e.g., bee venom PLA2 as provided in some kits).
-
Sample Wells: Add the prepared sample supernatant.
-
Negative Control Wells: Add the sample supernatant pre-incubated with this compound (or vehicle control, e.g., DMSO).
-
-
Initiate Reaction: Add the substrate (Arachidonoyl Thio-PC) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop and Develop Reaction: Add DTNB solution to each well to stop the enzymatic reaction and develop the color.
-
Measurement: Read the absorbance at 414 nm using a microplate reader.
-
Calculation: Calculate the cPLA2 activity based on the rate of color change, using the extinction coefficient of DTNB.
Protocol 2: Fluorometric iPLA2 Activity Assay
This protocol is based on commercially available kits, such as those from Abcam[6].
Materials:
-
iPLA2 Assay Buffer
-
iPLA2 Substrate (e.g., a proprietary thiophospholipid)
-
Fluorogenic Probe
-
96-well black plate
-
Fluorescence microplate reader (Ex/Em = 388/513 nm)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
This compound (Negative Control) or other inhibitors
Procedure:
-
Sample Preparation: As described in the cPLA2 assay protocol. To specifically measure iPLA2 activity, samples can be pre-treated with a cPLA2 inhibitor.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer to wells.
-
Positive Control: Add a known source of iPLA2 activity.
-
Sample Wells: Add the prepared sample supernatant.
-
Negative Control Wells: Add the sample supernatant pre-incubated with this compound (or vehicle control).
-
-
Reaction Mix: Prepare a reaction mix containing the iPLA2 substrate and the fluorogenic probe.
-
Initiate Reaction: Add the reaction mix to all wells.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 388/513 nm at 37°C for 45-60 minutes.
-
Calculation: Determine the iPLA2 activity from the rate of increase in fluorescence.
Signaling Pathways and Experimental Workflow
Understanding the signaling cascades in which cPLA2 and iPLA2 participate is essential for interpreting experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor studies.
Caption: cPLA2 Signaling Pathway.
Caption: iPLA2 Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cPLA2 Assay Kit - Cayman Chemical [bioscience.co.uk]
- 6. content.abcam.com [content.abcam.com]
Independent Verification of CAY10590's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of CAY10590, a notable inhibitor of secretory phospholipase A2 (sPLA2), with other alternative compounds. The information herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Introduction to this compound and its Target: sPLA2
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, host defense, and signal transduction. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, a group of potent lipid mediators including prostaglandins, leukotrienes, and thromboxanes, which are key players in the inflammatory cascade.
This compound is a synthetic, potent, and selective inhibitor of sPLA2. Its ability to block the initial step in the eicosanoid synthesis pathway makes it a valuable tool for studying the roles of sPLA2 in various diseases and a potential lead compound for therapeutic development. This guide aims to independently verify its performance characteristics by comparing them against other known sPLA2 inhibitors.
Comparative Analysis of Potency and Selectivity
The efficacy of an inhibitor is determined by its potency (the concentration required to achieve a certain level of inhibition) and its selectivity (its ability to inhibit the target enzyme without affecting other related enzymes). The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target(s) | Potency (IC50/XI(50)) | Selectivity | Reference(s) |
| This compound | sPLA2 | XI(50) = 0.003 (95% inhibition at 0.091 mole fraction) | No inhibition of cPLA2 or iPLA2 | [1] |
| Varespladib (LY315920) | sPLA2 (Group IIA, V, X) | ~7-9 nM (human sPLA2-IIA) | ~40-fold less active against pancreatic sPLA2 (Group IB); Inactive against cPLA2 | [2][3][4][5][6] |
| LY311727 | sPLA2 (Group IIA, V) | <1 µM (sPLA2-IIA); ~36 nM (sPLA2-V) | ~1,500-fold selective for sPLA2-IIA over porcine pancreatic sPLA2 | |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | ~0.25 nM | Selective for Lp-PLA2 | |
| S-3319 | sPLA2-IIA | ~29 nM | Selective for sPLA2-IIA | |
| Me-Indoxam | sPLA2 (various isoforms) | Low nanomolar against hGIIA, mGIIA, mGIIC, hGIIE, mGIIE, hGV, and mGV sPLA2s | Less potent on hGIB, mGIB, hGX, and mGX |
Note: Direct comparison of potency should be made with caution due to variations in assay conditions and the metrics used (XI(50) vs. IC50). XI(50) represents the mole fraction of the inhibitor in the total substrate interface required for 50% inhibition, while IC50 is the concentration of inhibitor that provides 50% inhibition in a given assay.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for common assays used in the characterization of sPLA2 inhibitors.
sPLA2 Inhibitor Screening Assay (Colorimetric)
This assay provides a method for identifying and characterizing inhibitors of sPLA2.
-
Principle: The assay utilizes a substrate, such as diheptanoyl thio-phosphatidylcholine, which releases a free thiol upon hydrolysis by sPLA2. This thiol then reacts with a chromogenic reagent, like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically at a specific wavelength (typically around 405-414 nm). The rate of color development is proportional to the sPLA2 activity.
-
Materials:
-
Purified sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and KCl)
-
Substrate (e.g., 1,2-diheptanoyl-thio-sn-glycero-3-phosphocholine)
-
DTNB solution
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the test inhibitor (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10-15 minutes at 25°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Selectivity Assays
To determine the selectivity of an inhibitor, similar assays are performed using other related enzymes, such as different sPLA2 isoforms (e.g., Group V, Group X), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). The potency of the inhibitor against these enzymes is then compared to its potency against the primary target sPLA2 isoform. A significantly higher IC50 value for the other enzymes indicates selectivity for the primary target.
Visualizing the Molecular Landscape
Diagrams of the relevant signaling pathway and a typical experimental workflow can aid in understanding the context and process of sPLA2 inhibition.
Caption: sPLA2 signaling pathway leading to eicosanoid production and inflammation.
Caption: General experimental workflow for determining sPLA2 inhibitor potency.
References
- 1. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of CAY10590 with other commercial sPLA2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and autoimmune disease research, the inhibition of secreted phospholipase A2 (sPLA2) enzymes presents a compelling therapeutic strategy. These enzymes are pivotal in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators. This guide provides an objective, data-supported comparison of CAY10590, a potent sPLA2 inhibitor, with other commercially available inhibitors.
Performance Comparison of sPLA2 Inhibitors
This compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2).[1][2] It functions by blocking the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, a critical step in the arachidonic acid cascade that ultimately leads to the synthesis of pro-inflammatory eicosanoids.[2] A key performance indicator for this compound is its exceptional potency, demonstrated by an XI(50) of 0.003. This value represents the mole fraction of the inhibitor required to achieve 50% enzyme inhibition. Furthermore, this compound exhibits high selectivity for sPLA2 over cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2).[2]
| Inhibitor | Target sPLA2 Isoform(s) | Reported IC50/XI(50) | Key Characteristics |
| This compound | sPLA2 | XI(50) = 0.003 * | Potent and selective inhibitor of sPLA2; does not affect cPLA2 or iPLA2 activities.[2] |
| Varespladib (LY315920) | sPLA2-IIA, V, X | 6.2 - 14 nM (for sPLA2-IIA)[3][4] | Reversible inhibitor with high potency for sPLA2-IIA.[3] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM[1][5][6] | A potent and selective inhibitor of Lp-PLA2, a distinct enzyme from the sPLA2 family.[1][5] |
| sPLA2-IIA Inhibitor I | sPLA2-IIA | Not specified | A cyclic pentapeptide analog that binds to human sPLA2-IIA and inhibits its hydrolytic ability. |
| KH064 | sPLA2-IIA | Not specified | Orally active inhibitor of sPLA2-IIA. |
| S-3319 | sPLA2-IIA | 29 nM | Selectively binds to sPLA2-IIA.[4] |
| Elemolic acid | sPLA2-IIA | 5.70 µM[7] | A natural triterpenoid inhibitor.[7] |
| Sinapic acid | sPLA2-IIA | 4.16 µM[2] | A natural antioxidant with sPLA2 inhibitory activity.[2] |
| Quercitrin | sPLA2-IIA | 8.77 µM[8] | A biflavonoid that inhibits sPLA2-IIA.[8] |
Note: The XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%. This value is not directly comparable to IC50 values, which are molar concentrations. The data in this table is compiled from various sources and not from a single, direct comparative study.
Signaling Pathways and Experimental Workflows
To understand the context of sPLA2 inhibition, it is essential to visualize its role in the broader inflammatory cascade.
Caption: The sPLA2 signaling pathway in inflammation.
The following diagram illustrates a typical workflow for evaluating the efficacy of sPLA2 inhibitors.
Caption: General experimental workflow for sPLA2 inhibitor evaluation.
Detailed Experimental Protocols
For researchers planning to conduct their own comparative studies, the following are generalized protocols for key experiments.
sPLA2 Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on sPLA2 enzymatic activity.
Materials:
-
Purified recombinant human sPLA2 (specific isoform of interest)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the inhibitor solutions. Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the phospholipid substrate to each well.
-
Add DTNB to each well. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at a specific wavelength (e.g., 414 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Arachidonic Acid Release Assay (Cell-Based)
This assay measures the ability of an inhibitor to block sPLA2-mediated release of arachidonic acid from cell membranes.
Materials:
-
Cell line known to release arachidonic acid upon stimulation (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
[3H]-Arachidonic acid (radiolabel)
-
Stimulating agent (e.g., lipopolysaccharide (LPS) or a calcium ionophore like A23187)
-
Test inhibitor (e.g., this compound)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture the cells in appropriate medium.
-
Label the cellular phospholipids by incubating the cells with [3H]-Arachidonic acid for several hours (e.g., 18-24 hours).
-
Wash the cells to remove unincorporated [3H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the appropriate agent (e.g., LPS) to induce arachidonic acid release.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the amount of released [3H]-Arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.
Prostaglandin E2 (PGE2) Production Assay
This assay quantifies the downstream effect of sPLA2 inhibition by measuring the production of PGE2, a key pro-inflammatory prostaglandin.
Materials:
-
Cell line capable of producing PGE2 upon stimulation (e.g., A549 cells, macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., IL-1β, TNF-α, or LPS)
-
Test inhibitor (e.g., this compound)
-
PGE2 ELISA kit or LC-MS/MS system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with the appropriate inflammatory agent to induce PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound stands out as a highly potent and selective sPLA2 inhibitor. While direct comparative IC50 data with other commercial inhibitors is limited, the available information suggests it is a valuable tool for researchers investigating the role of sPLA2 in inflammation and related diseases. The provided experimental protocols offer a foundation for conducting rigorous head-to-head comparisons to further elucidate the relative performance of this compound and other sPLA2 inhibitors in various experimental settings. For drug development professionals, the high potency and selectivity of this compound warrant further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. oatext.com [oatext.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model [frontiersin.org]
On-Target Validation of CAY10590: A Comparative Analysis with siRNA Knockdown
A Comparison Guide for Researchers
In the realm of drug discovery and development, confirming that a compound's biological effects are a direct consequence of its interaction with the intended molecular target is a critical validation step. This guide provides a comparative framework for validating the on-target effects of CAY10590, a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), by contrasting its pharmacological inhibition with the genetic knockdown of sPLA2 using small interfering RNA (siRNA).
This compound exerts its effects by inhibiting the sPLA2 enzyme, which is responsible for hydrolyzing phospholipids to release arachidonic acid, a key precursor in the inflammatory cascade.[1] To ensure that the observed cellular and physiological changes following this compound treatment are indeed due to the modulation of sPLA2 activity, a parallel experiment using siRNA to specifically silence the expression of the sPLA2-encoding gene offers a robust validation strategy.[2][3][4][5][6] This guide outlines the experimental design, expected outcomes, and detailed protocols for this comparative analysis.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes from treating a relevant cell line (e.g., a pro-inflammatory cell line such as RAW 264.7 macrophages) with this compound versus transfecting them with sPLA2-targeting siRNA.
| Parameter | This compound Treatment | sPLA2 siRNA Knockdown | Negative Control (Vehicle/Scrambled siRNA) | Expected Outcome Rationale |
| sPLA2 mRNA Expression | No significant change | >70% reduction | Baseline | siRNA specifically degrades target mRNA, while this compound is a post-translational inhibitor. |
| sPLA2 Protein Level | No significant change | >70% reduction | Baseline | siRNA prevents the translation of sPLA2 mRNA into protein. |
| sPLA2 Enzymatic Activity | >90% inhibition | >70% reduction | Baseline | This compound directly inhibits enzyme activity, while siRNA reduces the amount of available enzyme. |
| Arachidonic Acid Release | Significant reduction | Significant reduction | Baseline | Both methods block the sPLA2-mediated release of arachidonic acid. |
| Prostaglandin E2 (PGE2) Production | Significant reduction | Significant reduction | Baseline | PGE2 is a downstream product of the arachidonic acid cascade. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach, the following diagrams have been generated.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments outlined in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate well plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for activity assays) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24-48 hours).
siRNA Transfection
-
siRNA: Use a validated sPLA2-targeting siRNA and a non-targeting scrambled siRNA as a negative control.
-
Transfection Reagent: Utilize a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Procedure:
-
Dilute siRNA in serum-free media.
-
Dilute the transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture media.
-
Incubate for 48-72 hours to achieve optimal knockdown.
-
Quantitative Real-Time PCR (qPCR) for sPLA2 mRNA Expression
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a suitable qPCR master mix and validated primers for sPLA2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of sPLA2 mRNA using the ΔΔCt method.
Western Blot for sPLA2 Protein Levels
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for sPLA2, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
sPLA2 Enzymatic Activity Assay
-
Sample Preparation: Use cell lysates or conditioned media as the source of sPLA2.
-
Assay Principle: Utilize a commercially available sPLA2 activity assay kit, which typically employs a fluorescently labeled phospholipid substrate. The cleavage of the substrate by sPLA2 results in an increase in fluorescence.
-
Procedure: Follow the manufacturer's instructions for the assay kit.
-
Measurement: Measure fluorescence intensity using a microplate reader.
Arachidonic Acid and Prostaglandin E2 (PGE2) Measurement
-
Sample Collection: Collect the cell culture supernatant after treatment and/or stimulation.
-
Analysis:
-
Arachidonic Acid: Quantify arachidonic acid levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
PGE2: Measure PGE2 concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
By following this comprehensive guide, researchers can effectively design and execute experiments to robustly validate the on-target effects of this compound, thereby strengthening the foundation for further preclinical and clinical development.
References
- 1. Strategies and validation for siRNA-based therapeutics for the reversal of multi-drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and validation of structurally defined antibody-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and validation of siRNAs and shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CAY10590: A Comparative Guide to sPLA2 Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the selective secretory phospholipase A2 (sPLA2) inhibitor, CAY10590, against a range of historical sPLA2 inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their inflammatory and disease model studies.
Introduction to sPLA2 and its Inhibition
Secreted phospholipase A2 (sPLA2) enzymes play a pivotal role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Consequently, the inhibition of sPLA2 has been a key therapeutic target for a multitude of inflammatory diseases. This compound, also known as GK115, is a potent and selective inhibitor of sPLA2.[2][3] This guide provides a comparative analysis of its performance against other well-characterized sPLA2 inhibitors.
Performance Data: this compound vs. Historical sPLA2 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of historical sPLA2 inhibitors. It is important to note that different studies may use varied assay conditions, which can influence the reported potency values.
| Inhibitor | Target | Potency (IC50) | Potency (XI(50)) | Selectivity | Key Findings |
| This compound (GK115) | sPLA2 | Not Reported | 0.003 | Selective for sPLA2 over cPLA2 and iPLA2.[4] | Potently suppresses prostaglandin E2 (PGE2) and arachidonic acid release in cellular assays.[2] |
| Varespladib (LY315920/S-5920) | sPLA2-IIA | 9-14 nM[5] | Not Reported | 5-10 fold less active against sPLA2-V and 40-fold less active against sPLA2-IB.[5] | Has undergone Phase II and III clinical trials for various inflammatory conditions.[5] |
| S-3319 | sPLA2-IIA | 29 nM[5] | Not Reported | Selective for sPLA2-IIA.[5] | Shown to reduce PGE2 production in vivo.[5] |
| LY311727 | sPLA2 | 23 nM[6] | Not Reported | Potent inhibitor of the isolated enzyme.[6] | Reduces thromboxane release in cellular assays.[6] |
| Me-Indoxam | Human sPLA2-IIA | 6 nM | Not Reported | Not specified | A potent inhibitor of human Group IIA sPLA2. |
| Compound 26 (GK241) | Human sPLA2-IIA | 143 nM[7] | Not Reported | Ten times more selective for GIIA than GV sPLA2.[7] | Significantly suppresses IL-1β-stimulated PGE2 release in rat renal mesangial cells.[7] |
Note on Potency Metrics:
-
IC50: The half maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is the most common metric for comparing inhibitor potency.
-
XI(50): The mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.[4] This metric is used for interfacial enzymes like sPLA2 and is not directly comparable to IC50 without specific experimental parameters. This compound's low XI(50) value of 0.003 indicates high potency at the lipid-water interface where sPLA2 is active.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of secreted phospholipase A2 suppress the release of PGE2 in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. oatext.com [oatext.com]
- 6. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10590: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of CAY10590, a potent and selective sPLA₂ inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental protection.
When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information. While the specific SDS for this compound was not publicly available in its entirety at the time of this writing, guidance from a closely related product by the same manufacturer, CAY10650, offers valuable direction.
Disposal Quick Reference
| Waste Type | Recommended Disposal Method | Key Precautions |
| Small Quantities of this compound | May be disposable with household waste, pending local regulations. | Always confirm with your institution's environmental health and safety (EHS) office before proceeding. |
| Uncleaned/Empty Containers | Disposal must be in accordance with official regulations. | Do not rinse into sanitary sewers. Triple rinse with a suitable solvent, collecting the rinsate as chemical waste. |
| Contaminated Materials (e.g., gloves, wipes) | Dispose of as chemical waste in a designated, sealed container. | Segregate from other waste streams. |
| Spills | Absorb with inert material and collect for disposal as chemical waste. | Prevent entry into drains, sewers, and waterways. |
Step-by-Step Disposal Protocol
Researchers must follow a stringent protocol to manage this compound waste, from the point of generation to final disposal.
-
Initial Assessment and Segregation:
-
Identify all waste streams containing this compound, including unused product, empty containers, and contaminated labware.
-
Segregate this compound waste from other chemical and general laboratory waste to prevent cross-contamination and ensure proper disposal pathways.
-
-
Handling Unused or Surplus this compound:
-
For small, residual amounts, consult your local and institutional regulations, as disposal with household waste may be permissible in some jurisdictions. However, the most prudent approach is to treat all quantities as chemical waste.
-
Package the waste in a clearly labeled, sealed, and chemically compatible container.
-
-
Decontaminating and Disposing of Empty Containers:
-
Under no circumstances should this compound or its containers be disposed of in a manner that allows entry into sewers, surface water, or ground water.
-
Triple rinse the empty container with a solvent in which this compound is soluble (e.g., ethanol, DMSO, or dimethylformamide).
-
Collect the solvent rinsate in a designated hazardous waste container.
-
The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
-
Managing Contaminated Labware and Personal Protective Equipment (PPE):
-
Any items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent pads, must be considered contaminated.
-
Place these items in a dedicated, sealed waste bag or container labeled as "this compound Waste."
-
-
Spill Management:
-
In the event of a spill, mechanically pick up any solid material.
-
Use an inert absorbent material for solutions to contain and collect the spill.
-
Place all contaminated cleanup materials into a sealed container for disposal as chemical waste.
-
Ensure the spill area is thoroughly decontaminated.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's designated hazardous waste management program.
-
Ensure all waste containers are properly labeled with the chemical name and any associated hazards.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
This compound Disposal Decision Pathway
Essential Safety and Handling Guidelines for CAY10590
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of CAY10590.
This document provides immediate and essential safety protocols for the handling of this compound, a potent and selective sPLA₂ inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS), these guidelines are based on best practices for handling research chemicals of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution in all handling, storage, and disposal procedures.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a comprehensive approach to personal protection is required. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently. |
| Body Protection | A fully buttoned lab coat. Consider a chemical-resistant apron for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge is essential. |
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
-
Engineering Controls : All work with this compound, especially the handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The manufacturer recommends storage at -20°C.
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all this compound waste, including contaminated PPE and labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route : Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Operational Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential to minimize risk.
Caption: Workflow for safe handling of this compound.
Disclaimer: This information is provided as a guide for laboratory safety and chemical handling. It is not a substitute for a formal risk assessment and the specific Safety Data Sheet (SDS) for this compound, which should be consulted for comprehensive safety information. Always follow your institution's established safety protocols and procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
